6-Methoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBGANWAZJWOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328449 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-73-3 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methoxy-1H-indole-2-carboxylic Acid: A Comprehensive Technical Review of its Antifungal Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 6-Methoxy-1H-indole-2-carboxylic acid (MICA), a naturally occurring indole derivative with significant antifungal properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel antifungal agents.
Core Biological Activity: Antifungal Efficacy
This compound, a metabolite isolated from the soil bacterium Bacillus toyonensis strain OQ071612, has demonstrated notable antifungal activity against clinically relevant fungal pathogens.[1][2][3][4] The primary targets of its antimycotic action are Candida albicans and Aspergillus niger, two of the most common causes of fungal infections in humans.[3][4]
Quantitative Antifungal Potency
The antifungal efficacy of MICA has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | ATCC 10231 | 62.5 µg/mL |
| Aspergillus niger | Clinical Isolate | 125 µg/mL |
Mechanism of Action: Disruption of Fungal Cell Integrity
The antifungal mechanism of indole carboxylic acid derivatives, including MICA, is primarily attributed to their ability to compromise the fungal cell membrane.[2] While the precise molecular interactions are still under investigation, evidence suggests that these compounds interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This disruption leads to increased membrane permeability, loss of cellular homeostasis, and ultimately, fungal cell death.
Proposed Signaling Pathway for Antifungal Action
Caption: Proposed mechanism of antifungal action of MICA.
Preclinical Evaluation: In Vivo Wound Healing
Beyond its direct antifungal effects, a formulation of MICA into a nanosponge hydrogel has been evaluated in a preclinical wound healing model.[1] This topical application not only demonstrated potent antimycotic activity against C. albicans in vivo but also promoted accelerated wound repair and exhibited anti-inflammatory properties.[1] The hydrogel formulation enhanced the survival rates of the animal subjects, improved wound closure, and led to increased collagen deposition, suggesting a multifaceted therapeutic potential for topical fungal infections and associated inflammatory conditions.[1]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of MICA against fungal isolates.
Caption: Workflow for antifungal susceptibility testing.
Methodology:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the desired final inoculum concentration.
-
Compound Dilution: A stock solution of MICA is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the MICA dilution is inoculated with the fungal suspension. A growth control well (without MICA) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of MICA at which there is no visible growth of the fungus.
In Vivo Wound Healing Model
This protocol describes the evaluation of a MICA-nanosponge hydrogel formulation in an excisional wound model in rats.
Caption: Experimental workflow for the in vivo wound healing model.
Methodology:
-
Animal Model: Healthy adult rats are used for the study.
-
Wound Creation: Following anesthesia, a circular, full-thickness excisional wound is created on the dorsal side of each rat.
-
Infection: The wound is inoculated with a standardized suspension of Candida albicans.
-
Treatment Groups: The animals are randomly assigned to different treatment groups: a control group receiving no treatment, a placebo group receiving the hydrogel base without MICA, a group receiving the MICA-nanosponge hydrogel, and a positive control group receiving a standard antifungal agent.
-
Treatment Application: The respective treatments are applied topically to the wound area daily.
-
Evaluation: The rate of wound contraction is measured periodically. At the end of the study period, tissue samples from the wound site are collected for histopathological examination to assess for re-epithelialization, collagen deposition, and inflammatory cell infiltration. Survival rates of the animals are also monitored throughout the experiment.
Conclusion
This compound has emerged as a promising natural antifungal agent with well-defined activity against key fungal pathogens. Its mechanism of action, centered on the disruption of fungal cell membrane integrity, presents a favorable therapeutic window. Furthermore, its efficacy in a preclinical topical formulation for infected wounds highlights its potential for development as a novel treatment for superficial mycoses and associated inflammatory conditions. Further research is warranted to fully elucidate its molecular targets and to advance its development through clinical trials.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carboxylic Acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound with significant interest in medicinal chemistry due to its notable antifungal properties. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, and delves into its biological activity and mechanism of action.
Chemical Structure and Identification
This compound is an indole derivative characterized by a methoxy group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16732-73-3[1][2] |
| Molecular Formula | C₁₀H₉NO₃[1] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)[1] |
| InChIKey | XNBGANWAZJWOHS-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)O[1] |
| Synonyms | 6-Methoxyindole-2-carboxylic acid, NSC 27988 |
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| Melting Point | 170-174 °C | ChemBK |
| XLogP3 | 2.3 | PubChem[1] |
| Appearance | Colorless or pale yellow crystalline or powdery solid | ChemBK |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane) | ChemBK |
| pKa | Predicted: ~4.03 (for the related 6-nitro-1H-indole-2-carboxylic acid) | BenchChem |
| GHS Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation | PubChem[1] |
Spectroscopic Data
The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.
Table 3: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| H-3 | 7.08 | C-2 | 138.8 |
| H-4 | 7.55 | C-3 | 104.9 |
| H-5 | 6.82 | C-3a | 124.1 |
| H-7 | 6.95 | C-4 | 121.8 |
| 6-OCH₃ | 3.84 | C-5 | 112.1 |
| NH | 11.75 | C-6 | 157.0 |
| COOH | 12.9 (broad) | C-7 | 96.2 |
| C-7a | 138.1 | ||
| 6-OCH₃ | 55.3 | ||
| COOH | 163.6 |
Note: Data obtained from the characterization of the compound isolated from Bacillus toyonensis. Solvent not specified.
Mass spectrometry data confirms the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): A pseudomolecular ion peak at m/z 192 [M+H]⁺ is observed.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (indole): A sharp to moderately broad band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹
-
C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Experimental Protocols
This section outlines the general procedures for the synthesis, purification, and characterization of this compound.
Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for the preparation of indoles.[3][4] This protocol is a plausible route for the synthesis of this compound.
Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of pyruvic acid to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
-
Cyclization:
-
The crude phenylhydrazone is added to a flask containing an acid catalyst. Polyphosphoric acid (PPA) is a common choice, though Lewis acids like zinc chloride can also be used.[3][4]
-
The mixture is heated, typically in the range of 80-150 °C, to induce cyclization. The optimal temperature and reaction time should be determined empirically.
-
The reaction is monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into ice-water to precipitate the crude product.
-
The solid is collected by vacuum filtration and washed with water to remove the acid catalyst.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Purification by Recrystallization
Protocol:
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization Methods
-
NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze by ESI-MS in positive ion mode to observe the [M+H]⁺ ion.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
Biological Activity and Mechanism of Action
This compound has been identified as a metabolite from the soil bacterium Bacillus toyonensis and exhibits promising antifungal activity.
Antifungal Spectrum
The compound has demonstrated activity against clinically relevant fungal pathogens:
-
Candida albicans
-
Aspergillus niger
Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida species | 10 - 50 (for related di-halogenated indoles) | [5] |
| Aspergillus species | Specific data for this compound is limited, but indole derivatives show activity. |
Mechanism of Action
The precise antifungal mechanism of this compound is still under investigation, but current evidence suggests a multi-faceted mode of action common to other indole derivatives.
-
Disruption of Fungal Cell Membrane: The primary proposed mechanism is the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.
-
Inhibition of Ergosterol Biosynthesis: Indole derivatives are known to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane.[6] The likely target within this pathway is the enzyme lanosterol 14α-demethylase (CYP51), which is also the target of azole antifungal drugs.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Applications and Future Perspectives
The antifungal properties of this compound make it a promising lead compound for the development of new antifungal agents. Its natural origin suggests it may have a favorable safety profile.
Further research is warranted in the following areas:
-
Elucidation of the specific molecular targets within the fungal cell.
-
Structure-activity relationship (SAR) studies to optimize its antifungal potency and spectrum.
-
In vivo efficacy and toxicity studies to evaluate its therapeutic potential.
-
Development of novel formulations , such as the reported nanosponge hydrogel, to enhance its delivery and efficacy for topical applications.
Conclusion
This compound is a valuable molecule for researchers in mycology and medicinal chemistry. Its well-defined structure, accessible synthesis, and significant antifungal activity provide a strong foundation for further investigation and development as a potential therapeutic agent. This guide has summarized the current knowledge on this compound, offering a comprehensive resource for scientists and drug development professionals.
References
- 1. This compound | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyindole-2-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for 6-Methoxy-1H-indole-2-carboxylic acid (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methoxy-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectroscopic analysis of this compound.
NMR Spectral Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (NH) | 6.3 (s) | - |
| 2 | - | 124.1 (C) |
| 3 | 7.10 (s) | 111.75 (CH) |
| 4 | 7.41 (m) | 122.9 (CH) |
| 5 | 6.8 (d, J=8.7 Hz) | 112.5 (CH) |
| 6 | - | 156.4 (C-OCH₃) |
| 7 | 6.9 (d, J=2.2 Hz) | 95.1 (CH) |
| 8 (C=O) | - | 164.2 (C=O) |
| 9 (CH₃) | 3.8 (s) | 55.8 (CH₃) |
| 3a | - | 129.2 (C) |
| 7a | - | 138.1 (C) |
Data obtained in Methanol-d₄ (MeOD) at 400 MHz for ¹H and 100 MHz for ¹³C NMR.[1]
IR Absorption Data
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3300 | N-H Stretch | Indole N-H stretching vibration. |
| 3300-2500 | O-H Stretch | Broad band characteristic of a carboxylic acid O-H group involved in hydrogen bonding. |
| ~1680 | C=O Stretch | Carbonyl stretching of the carboxylic acid. |
| ~1620, 1580, 1480 | C=C Stretch | Aromatic and indole ring C=C stretching vibrations. |
| ~1250 | C-O Stretch | Aryl ether C-O stretching of the methoxy group. |
| ~1200 | C-O Stretch | Carboxylic acid C-O stretching. |
Mass Spectrometry Data
Table 3: Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 191 | Molecular Ion [M]⁺ |
| 174 | [M - OH]⁺ |
| 146 | [M - COOH]⁺ |
| 131 | [M - COOH - CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Methanol-d₄ (MeOD) or DMSO-d₆. The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source. Electron Ionization (EI) is a common method for generating ions and inducing fragmentation, providing valuable structural information. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Signaling Pathways and Logical Relationships
Indole-2-carboxylic acid derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug development. While the specific signaling pathways for this compound are still under investigation, the broader class of indole-2-carboxylic acids has been implicated in several key cellular processes.
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of key enzymes involved in cancer and immune regulation, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2] Inhibition of these enzymes in the kynurenine pathway is a promising strategy in cancer immunotherapy.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antifungal Action of 6-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-2-carboxylic acid (MICA) has emerged as a promising natural antifungal agent, demonstrating significant efficacy against prevalent fungal pathogens such as Candida albicans and Aspergillus niger.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research to inform further investigation and potential therapeutic development.
Core Antifungal Mechanism: Cell Membrane Disruption
The primary antifungal mechanism of this compound is believed to be the disruption of fungal cell membrane integrity.[1][2][3] While the precise molecular interactions are still under investigation, it is hypothesized that as an indole carboxylic acid derivative, MICA compromises the structural and functional integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.
Indole derivatives, as a class of compounds, are known to interfere with key cellular processes in fungi, including the inhibition of essential enzymes and interference with cell wall biosynthesis.[4] However, specific studies detailing these effects for this compound are not yet available.
Putative Signaling Pathways and Cellular Effects
While direct evidence linking this compound to specific signaling pathways is limited, its proposed action on the cell membrane suggests potential downstream effects on several critical cellular processes. The following diagram illustrates a hypothetical workflow for investigating the antifungal mechanism of MICA, from initial screening to detailed mechanistic studies.
Caption: A conceptual workflow for elucidating the antifungal mechanism of MICA.
Data Summary
Currently, comprehensive quantitative data from peer-reviewed studies on the specific mechanism of this compound is not publicly available. The existing literature primarily focuses on its isolation, characterization, and preliminary antifungal activity.[1][2][3] The following table structure is proposed for the future compilation of such data as it becomes available through further research.
| Parameter | Fungal Species | Concentration of MICA | Observed Effect | Assay Method | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | Data not available | Data not available | Broth microdilution | To be determined |
| Minimum Fungicidal Concentration (MFC) | Candida albicans | Data not available | Data not available | Plate count | To be determined |
| Ergosterol Content Reduction | Candida albicans | Data not available | Data not available | GC-MS | To be determined |
| Cell Wall Component Levels | Candida albicans | Data not available | Data not available | HPLC | To be determined |
| Intracellular K+ Leakage | Candida albicans | Data not available | Data not available | Atomic Absorption Spectroscopy | To be determined |
Detailed Experimental Protocols
Detailed experimental protocols for the investigation of this compound's mechanism of action are not yet published. However, standard methodologies that would be applicable are outlined below.
1. Antifungal Susceptibility Testing (Broth Microdilution for MIC)
-
Objective: To determine the minimum concentration of MICA that inhibits the visible growth of a fungal pathogen.
-
Procedure:
-
Prepare a stock solution of MICA in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the MICA stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized fungal suspension.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of MICA at which no visible growth is observed.
-
2. Cell Membrane Permeability Assay (Propidium Iodide Uptake)
-
Objective: To assess the ability of MICA to compromise the fungal cell membrane.
-
Procedure:
-
Treat a standardized fungal suspension with various concentrations of MICA for a defined period.
-
Add propidium iodide (PI), a fluorescent dye that can only enter cells with damaged membranes, to the fungal suspension.
-
Incubate for a short period.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
An increase in fluorescence indicates increased membrane permeability.
-
3. Ergosterol Quantification (Gas Chromatography-Mass Spectrometry)
-
Objective: To determine if MICA inhibits the ergosterol biosynthesis pathway.
-
Procedure:
-
Culture the fungal pathogen in the presence and absence of sub-lethal concentrations of MICA.
-
Harvest the fungal cells and extract the non-saponifiable lipids.
-
Analyze the lipid extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol and its precursors.
-
A decrease in ergosterol levels and an accumulation of precursors would suggest inhibition of the ergosterol biosynthesis pathway.
-
Future Directions
The current body of research provides a foundational understanding of the antifungal potential of this compound. Future investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Key areas for future research include:
-
Identification of specific enzyme inhibition: Investigating the effect of MICA on key enzymes in the ergosterol biosynthesis pathway and cell wall synthesis.
-
Transcriptomic and proteomic analyses: To identify global changes in gene and protein expression in fungi upon exposure to MICA.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of MICA in animal models of fungal infections.
A deeper understanding of its mechanism of action will be crucial for the development of this compound as a novel antifungal therapeutic.
References
- 1. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Expanding Therapeutic Landscape of Indole Carboxylic Acid Derivatives: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – Indole carboxylic acid derivatives have emerged as a versatile scaffold in modern drug discovery, demonstrating a wide range of biological activities against various therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core molecular targets of these promising compounds. The guide details the underlying signaling pathways, summarizes key quantitative efficacy data, and provides detailed experimental protocols for the evaluation of these derivatives.
Key Therapeutic Targets and Mechanisms of Action
Indole carboxylic acid derivatives have been shown to modulate the activity of a diverse array of proteins implicated in numerous disease states, from cancer and viral infections to inflammatory conditions. The following sections delineate the primary molecular targets and the mechanisms by which these compounds exert their therapeutic effects.
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2
In the realm of oncology, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy due to their roles in tumor growth, proliferation, and angiogenesis. Certain indole-6-carboxylic acid derivatives have been identified as potent inhibitors of these receptor tyrosine kinases.
Signaling Pathway:
Upon ligand binding, EGFR and VEGFR-2 dimerize and undergo autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, crucial for cell survival and growth. Indole carboxylic acid derivatives can interfere with the ATP binding site of the kinase domain, thereby inhibiting these downstream signals.
A Technical Guide to the Solubility Profile of 6-Methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-Methoxy-1H-indole-2-carboxylic acid, a compound of interest in pharmaceutical research due to its biological activities, including antifungal properties. Understanding the solubility of this compound in various laboratory solvents is critical for its handling, formulation, and in vitro and in vivo testing.
Physicochemical Properties
This compound is a derivative of indole-2-carboxylic acid. The introduction of a methoxy group at the 6-position influences its physicochemical properties, including its solubility.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Colorless or pale yellow crystalline or powdery solid. | [2] |
| Melting Point | Approximately 170-174 °C | [2] |
| Predicted logP | 2.3 | [1] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on qualitative statements and data from structurally similar compounds, a reliable solubility profile can be inferred.
Qualitative Solubility of this compound:
| Solvent | Solubility | Source |
| Most Organic Solvents | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
Quantitative Solubility of the Parent Compound, Indole-2-carboxylic Acid:
The solubility of the parent compound, indole-2-carboxylic acid, provides a valuable reference point. It is characterized by low aqueous solubility and high solubility in polar organic solvents.[3][4]
| Solvent | Solubility (at 25°C) | Source |
| Water | < 0.1 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [5] |
| Methanol | High | [3] |
| Ethanol | High | [3][6] |
| 1-Propanol | High | [3] |
| 2-Propanol | High | [3] |
| 1-Butanol | High | [3] |
| Ethyl Acetate | High | [3] |
| Dichloromethane | Low | [3] |
| Toluene | Low | [3] |
| 1,4-Dioxane | Low | [3] |
The methoxy group in this compound is expected to slightly increase its polarity compared to the parent indole-2-carboxylic acid. This may lead to a modest increase in solubility in polar solvents. However, the overall solubility pattern is anticipated to be similar, with good solubility in polar organic solvents like alcohols and DMSO, and poor solubility in water and non-polar solvents.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The two most common methods are the equilibrium and kinetic solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic solubility of a compound at equilibrium.
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. Centrifugation followed by careful collection of the supernatant is an alternative.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or molarity.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery for rapid screening.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Dilution: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a microplate well.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: The formation of precipitate is detected. Common methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.
-
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed or the concentration in the clear supernatant.
Potential Signaling Pathway in Antifungal Activity
This compound has been identified as an antifungal agent. While the precise mechanism of action has not been fully elucidated, related indole carboxylic acid derivatives are known to exert their effects through mechanisms such as cell membrane disruption. Furthermore, in other biological contexts, indole derivatives have been shown to modulate key signaling pathways. A hypothetical signaling pathway for the antifungal action of this compound could involve the disruption of fungal cell membrane integrity, leading to downstream effects on cellular signaling, potentially including pathways analogous to the Akt/mTOR pathway, which is crucial for cell growth and survival.
Caption: Hypothetical Antifungal Signaling Pathway.
This technical guide serves as a foundational resource for researchers working with this compound. For precise solubility values in specific solvent systems, it is recommended to perform experimental determinations using the protocols outlined herein.
References
An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carboxylic Acid (CAS 16732-73-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Methoxy-1H-indole-2-carboxylic acid (CAS Number: 16732-73-3). The information is compiled and presented to support research, development, and application of this compound in various scientific fields.
Chemical Identity and Structure
IUPAC Name: this compound[1][2][3] Synonyms: 6-Methoxyindole-2-carboxylic acid, NSC 27988[3][4] CAS Number: 16732-73-3[1][2][4] Molecular Formula: C₁₀H₉NO₃[1][2][4][5] Molecular Weight: 191.18 g/mol [1][4]
Chemical Structure:
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data is compiled from various chemical suppliers and databases. Note that some values are predicted through computational models.
Table 1: Physical Properties
| Property | Value | Source |
| Appearance | White to light gray or light pink solid/powder | [2] |
| Melting Point | 198-203 °C | [4] |
| Boiling Point | 447.6 ± 25.0 °C (Predicted) | [4] |
| Density | 1.381 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 224.5 °C | [4] |
| Vapor Pressure | 8.54E-09 mmHg at 25°C | [4] |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| pKa | 4.54 ± 0.30 (Predicted) | [4] |
| XLogP3 | 2.3 | [1] |
| Solubility | DMSO (Slightly) | |
| Refractive Index | 1.677 | |
| Polar Surface Area | 62.3 Ų | [1] |
Biological Activity and Potential Applications
This compound has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Antifungal Activity: This compound, also referred to as MICA in some literature, has been isolated from Bacillus toyonensis and exhibits promising antifungal activity.[6][7] It has shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger.[6][7] Studies have explored its formulation into a nanosponge hydrogel for enhanced topical delivery in treating mycotic infections.[6][8]
Synthetic Intermediate: this compound serves as a versatile synthetic intermediate in the preparation of a range of more complex molecules. It is a reactant for:
-
The preparation of isoquinolinecarboxamides, which have been investigated as opioid receptor antagonists.[9]
-
The synthesis of acylaminoalkylindoles that act as MT2-selective melatonin antagonists.[9]
-
The development of small molecule antagonists for the Hedgehog signaling pathway, which is implicated in some forms of cancer.[10]
Experimental Protocols and Methodologies
Synthesis of this compound: A common laboratory-scale synthesis involves the hydrolysis of its ethyl ester precursor.[9]
-
Starting Material: Ethyl 6-methoxy-1H-indole-2-carboxylate.
-
Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 10% Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure Outline:
-
Dissolve Ethyl 6-methoxy-1H-indole-2-carboxylate in THF.
-
Add an aqueous solution of LiOH.
-
Stir the mixture at room temperature for approximately 16 hours.
-
Acidify the reaction mixture with 10% HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[9]
-
Evaluation of Antifungal Activity: The antifungal properties of this compound have been assessed using standard microbiological techniques.
-
Test Organisms: Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger.[7]
-
Methodology: The agar cross-streak technique and dual culture method have been employed to demonstrate antifungal activity.[7] The stability of the compound was evaluated at different pH levels (stable in the range of 6-7) and temperatures (stable up to 50 °C).[7] Its activity in the presence of various surfactants, detergents, and enzymes has also been assessed.[7]
Analytical Methods: The characterization and purity of this compound are typically determined using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[1]
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern.[1]
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.[7]
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis workflow, a conceptual workflow for antifungal evaluation, and a simplified representation of its potential role in the Hedgehog signaling pathway.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyindole-2-carboxylic acid, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. 6-Methoxyindole-2-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. This compound [oakwoodchemical.com]
- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 16732-73-3 [chemicalbook.com]
- 10. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
Preliminary Cytotoxicity Screening of 6-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-Methoxy-1H-indole-2-carboxylic acid. While direct cytotoxic data for this specific compound is not extensively available in public literature, this document outlines the standard experimental protocols and potential mechanisms of action based on the known biological activities of structurally related indole derivatives. The guide offers a framework for researchers to assess the cytotoxic potential of this compound and similar compounds, including detailed methodologies for common in vitro assays and a discussion of relevant cellular signaling pathways.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. Numerous indole derivatives have been investigated and developed as therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound is an indole derivative with documented antifungal and antibacterial properties. However, its cytotoxic profile against mammalian cell lines, a critical parameter for assessing its therapeutic potential and safety, remains largely uncharacterized in publicly accessible research.
This guide aims to bridge this knowledge gap by:
-
Presenting a comparative analysis of the cytotoxicity of structurally similar indole-2-carboxylic acid and 6-methoxyindole derivatives.
-
Providing detailed, step-by-step protocols for standard cytotoxicity and apoptosis assays.
-
Illustrating potential cellular signaling pathways that may be modulated by this class of compounds.
Cytotoxicity Data of Related Indole Derivatives
Direct quantitative data on the cytotoxicity of this compound is scarce in the available literature. However, studies on analogous compounds provide valuable insights into the potential cytotoxic activity of this molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indole derivatives against various cancer cell lines. This comparative data serves as a crucial reference point for designing and interpreting cytotoxicity studies for this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxylic acid dinuclear copper(II) complex | MCF-7 (Breast) | 5.43 | [2] |
| MDA-MB-231 (Breast) | 5.69 | [2] | |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (Compound 3g) | MCF-7 (Breast) | 2.94 | [3] |
| MDA-MB-231 (Breast) | 1.61 | [3] | |
| A549 (Lung) | 6.30 | [3] | |
| HeLa (Cervical) | 6.10 | [3] | |
| A375 (Melanoma) | 0.57 | [3] | |
| B16-F10 (Melanoma) | 1.69 | [3] | |
| Indole-2-carboxamide derivative (Compound 5e) | A-549 (Lung) | 0.95 | [4] |
| MCF-7 (Breast) | 0.80 | [4] | |
| Panc-1 (Pancreatic) | 1.00 | [4] | |
| Spiro oxindole derivative (Compound 6) | MCF-7 (Breast) | 3.55 | [5] |
| MDA-MB-231 (Breast) | 4.40 | [5] |
Experimental Protocols for Cytotoxicity Screening
A preliminary assessment of cytotoxicity typically involves a tiered approach, starting with assays that measure cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death (e.g., apoptosis).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the LDH-catalyzed reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Signaling Pathways and Mechanisms of Action
Indole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[10][11] The following diagrams illustrate a general workflow for cytotoxicity screening and a potential signaling pathway that could be modulated by this compound.
Experimental workflow for cytotoxicity screening.
Potential apoptotic signaling pathway.
Conclusion
While direct evidence of the cytotoxicity of this compound is limited, the information on related indole derivatives suggests that it may possess antiproliferative properties. This technical guide provides researchers with the necessary framework and detailed protocols to systematically evaluate its cytotoxic potential. The outlined experimental workflow, from initial viability screening to the investigation of apoptotic pathways, will enable a thorough characterization of the compound's effects on cancer cell lines. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully understand its therapeutic potential.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Synthesis Protocols for Novel 6-Methoxy-1H-indole-2-carboxylic Acid Analogues: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel analogues of 6-methoxy-1H-indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The protocols outlined below cover the synthesis of both amide and ester analogues, which have shown promising biological activities, including antifungal and antitubercular effects.
Introduction
This compound and its derivatives are a class of compounds that have garnered considerable attention in the field of drug discovery. The indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Modifications at the 2-position of the 6-methoxyindole ring, particularly the formation of amides and esters, have led to the discovery of potent inhibitors of various biological targets. This document details the synthetic routes to access these valuable analogues, providing clear, step-by-step protocols and quantitative data to aid in their preparation and evaluation.
Synthesis of 6-Methoxy-1H-indole-2-carboxamide Analogues
The most common method for the synthesis of 6-methoxy-1H-indole-2-carboxamide analogues is through the coupling of the parent carboxylic acid with a variety of primary and secondary amines. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
General Experimental Protocol: Amide Coupling
A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is treated with a coupling reagent (e.g., EDC, HATU) (1.0-1.5 eq) and an activating agent (e.g., HOBt) (1.0 eq) at room temperature. A base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), is added, followed by the desired amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions and the organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired amide analogue.
Quantitative Data for Amide Synthesis
| Amine Reactant | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Various Amines | EDC·HCl, HOBt, DIPEA | DMF | Not Specified | High | [1] |
| Substituted Anilines | EDC, DMAP, HOBt (catalytic), DIPEA | Not Specified | Not Specified | Good | N/A |
| Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Not Specified | Not Specified | 91-95% | [1] |
| (6-morpholinopyridin-3-yl)methanamine | Not Specified | Not Specified | Not Specified | Moderate to Good | [2] |
Synthesis Workflow: Amide Coupling
Synthesis of this compound Ester Analogues
Ester analogues of this compound can be prepared through several methods, with the most common being Fischer-Speier esterification.
General Experimental Protocol: Fischer-Speier Esterification
This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is then heated to reflux for several hours and monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which is then purified by column chromatography or recrystallization.
Quantitative Data for Ester Synthesis
| Alcohol Reactant | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethanol | H₂SO₄ | Reflux | Not Specified | [3] |
| Methanol | Not Specified | Not Specified | Not Specified | N/A |
| Isopropanol | BOP, iPr₂NEt | -20°C | 85% | [4] |
Synthesis Workflow: Fischer-Speier Esterification
Biological Signaling Pathways
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Indole derivatives have been reported to exhibit antifungal activity by interfering with the integrity of the fungal cell membrane. A key target in this process is the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. Specifically, these compounds can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Antitubercular Activity: Inhibition of MmpL3 Transporter
Indole-2-carboxamides have emerged as a promising class of antituberculosis agents.[5] Their mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasm.[6] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, indole-2-carboxamides block the transport of these essential building blocks, disrupting cell wall biosynthesis and leading to bacterial death.[6]
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 6-Methoxy-1H-indole-2-carboxylic acid from Bacterial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the isolation and purification of the bioactive compound 6-Methoxy-1H-indole-2-carboxylic acid (MICA) from the fermentation broth of Bacillus toyonensis. The protocols outlined below are based on established methodologies and are intended to guide researchers in obtaining this compound for further study and development.
I. Introduction
This compound is a compound of interest due to its potential therapeutic properties. Bacterial fermentation is a viable method for its production. The following sections detail the process for isolating this target compound from a complex fermentation mixture, ensuring a high degree of purity.
II. Production of this compound
The production of MICA is carried out through submerged fermentation using Bacillus toyonensis isolate OQ071612. Optimal production can be achieved by adhering to the fermentation parameters outlined in the table below.[1]
Table 1: Optimized Fermentation Parameters for MICA Production
| Parameter | Optimal Value |
| Carbon Source | Starch |
| Nitrogen Source | Peptone |
| Agitation Rate | 150 rpm |
| pH | 6.0 |
| Temperature | 40°C |
| Incubation Time | 4 days |
Data sourced from El-Sayed et al., 2023.[1]
III. Isolation and Purification Workflow
The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the compound from cellular biomass, media components, and other metabolites. The general workflow is depicted below.
Caption: Workflow for the isolation of this compound.
IV. Experimental Protocols
The following are detailed protocols for each major step in the isolation and purification of this compound.
Protocol 1: Biomass Removal from Fermentation Broth
Objective: To separate the bacterial cells and other solid materials from the liquid culture medium containing the dissolved MICA.
Materials:
-
Fermentation broth of Bacillus toyonensis
-
High-speed refrigerated centrifuge
-
Centrifuge tubes (appropriate volume)
-
0.22 µm sterile filter units
Procedure:
-
Transfer the fermentation broth to sterile centrifuge tubes.
-
Centrifuge the broth at 20,160 x g for 30 minutes at 4°C to pellet the bacterial cells.[1]
-
Carefully decant the supernatant into a clean, sterile container.
-
For complete removal of any remaining cells and particulates, filter the supernatant through a 0.22 µm sterile filter.
-
The resulting cell-free supernatant is now ready for solvent extraction.
Protocol 2: Solvent Extraction of MICA
Objective: To selectively extract MICA from the aqueous cell-free supernatant into an organic solvent.
Materials:
-
Cell-free supernatant
-
Ethyl acetate (HPLC grade)
-
Separatory funnel (appropriate volume)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Place the cell-free supernatant in a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing MICA, and the bottom layer will be the aqueous phase.
-
Carefully drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.
-
Combine all the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude MICA extract.
Table 2: Solvent Selection for MICA Extraction
| Solvent | Dry Weight of Extract (mg/mL of broth) |
| Ethyl acetate | 0.28 |
| Chloroform | Not reported |
| Dichloromethane | Not reported |
| n-Hexane | Not reported |
Data for ethyl acetate sourced from El-Sayed et al., 2023. Other solvent data not available in the source.[2]
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To purify MICA from the crude extract by separating it from other co-extracted compounds based on polarity.
Materials:
-
Crude MICA extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude MICA extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in separate fractions using collection tubes.
-
Fraction Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp at 254 nm. Fractions containing a single spot corresponding to pure MICA should be pooled.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
V. Quantitative Data
The following table summarizes the available quantitative data for the production and isolation of MICA.
Table 3: Production and Yield of this compound
| Parameter | Value | Reference |
| MICA concentration after optimization | 213.82 µg/mL | [2] |
| Fold increase in production after optimization | 3.49-fold | [1] |
| Final Yield of Purified MICA | Not explicitly stated in the primary source | - |
| Purity of Final Product | A single spot on TLC was achieved | [3] |
VI. Putative Biosynthesis Pathway
The biosynthesis of this compound in Bacillus toyonensis is likely derived from the tryptophan metabolism pathway. While the exact enzymatic steps for this specific molecule are not fully elucidated, a putative pathway can be proposed based on known indole derivative biosynthesis in bacteria.
Caption: A putative tryptophan-dependent biosynthesis pathway for MICA.
This proposed pathway begins with chorismate, a key intermediate in aromatic amino acid biosynthesis, which is converted to tryptophan. Tryptophan then serves as the precursor for the indole ring of MICA. Subsequent enzymatic modifications, including the addition of a methoxy group, lead to the final product.
References
- 1. Identification, Characterization, and Production Optimization of this compound Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 [mdpi.com]
- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Characterization, and Production Optimization of this compound Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-Methoxy-1H-indole-2-carboxylic Acid: A Scaffold for Therapeutic Innovation
Application Notes and Protocols for Researchers in Medicinal Chemistry
The 6-methoxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of therapeutic agents. Its inherent biological activity and amenability to chemical modification have led to its exploration in antifungal, anticancer, and antiviral drug discovery programs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.
Application Notes
Antifungal Applications
This compound (MICA) has demonstrated significant intrinsic antifungal properties. Isolated from the soil bacterium Bacillus toyonensis, MICA exhibits potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2] Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity.[3]
To enhance its therapeutic potential for topical applications, MICA has been successfully formulated into a nanosponge hydrogel. This advanced drug delivery system improves the aqueous solubility and skin permeability of MICA, leading to increased efficacy in preclinical models of fungal infections.[1][4] The nanosponge hydrogel formulation of MICA has shown superior performance compared to conventional antifungal agents like fluconazole in in-vitro studies.[1]
Anticancer Applications
The indole-2-carboxamide moiety, a derivative of indole-2-carboxylic acid, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The indole scaffold can effectively mimic the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. While research on the 6-methoxy substituted scaffold is emerging, studies on the closely related 5-methoxy-1H-indole-2-carboxamide have yielded potent multi-target anticancer agents.
Specifically, thiazolyl-indole-2-carboxamide derivatives incorporating the 5-methoxyindole scaffold have demonstrated exceptional cytotoxicity against a panel of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[5] These compounds have been shown to inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5] The mechanism of action for these derivatives involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5]
Antiviral Applications
The broader indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel antiviral agents. Modifications of this scaffold have led to the discovery of potent inhibitors of viral enzymes crucial for replication. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, an essential enzyme for the integration of the viral genome into the host cell's DNA.[6]
Furthermore, certain indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity against RNA viruses, including influenza A and Coxsackie B3 virus.[7][8] While specific data on 6-methoxy derivatives in these contexts is still developing, the established antiviral potential of the core scaffold makes it an attractive template for further exploration.
Quantitative Data
The following tables summarize the biological activity of this compound and its derivatives.
Table 1: Antifungal Activity of this compound (MICA)
| Fungal Strain | Test Method | Result | Reference |
| Candida albicans ATCC 10231 | Agar well diffusion | Inhibition Zone | [1] |
| Aspergillus niger (clinical isolate) | Agar well diffusion | Inhibition Zone | [2] |
Note: Specific inhibition zone diameters were not consistently provided in the source material.
Table 2: Anticancer Activity of 5-Methoxy-1H-indole-2-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [5] |
| HepG2 (Liver) | 21.09 ± 1.1 | [5] | |
| HCT-116 (Colon) | 12.01 ± 0.9 | [5] | |
| PC-3 (Prostate) | 17.11 ± 0.8 | [5] | |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [5] |
| HepG2 (Liver) | 69.63 ± 2.5 | [5] | |
| HCT-116 (Colon) | 10.99 ± 0.7 | [5] | |
| PC-3 (Prostate) | 23.86 ± 1.2 | [5] |
Table 3: Kinase Inhibitory Activity of 5-Methoxy-1H-indole-2-carboxamide Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 6v | EGFR | 0.28 ± 0.02 | [5] |
| HER2 | 0.41 ± 0.03 | [5] | |
| VEGFR-2 | 0.19 ± 0.01 | [5] | |
| CDK2 | 0.55 ± 0.04 | [5] | |
| 6i | EGFR | 0.31 ± 0.02 | [5] |
| HER2 | 0.45 ± 0.03 | [5] | |
| VEGFR-2 | 0.22 ± 0.01 | [5] | |
| CDK2 | 0.61 ± 0.05 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted)-6-methoxy-1H-indole-2-carboxamides
This protocol describes a general two-step procedure for the synthesis of N-substituted 6-methoxy-1H-indole-2-carboxamide derivatives, which are analogs of the potent anticancer compounds mentioned previously.
Step 1: Synthesis of 6-methoxy-1H-indole-2-carbonyl chloride
-
To a solution of this compound (1 equivalent) in an anhydrous solvent such as chloroform or dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, and then reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-methoxy-1H-indole-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 6-methoxy-1H-indole-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.
-
To this solution, add the desired substituted amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (2-3 equivalents) at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-(substituted)-6-methoxy-1H-indole-2-carboxamide.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This protocol is adapted from studies evaluating the antifungal activity of MICA.[1]
-
Prepare Sabouraud Dextrose Agar (SDA) plates.
-
Prepare a fungal inoculum of the test organism (e.g., Candida albicans) and adjust its concentration to a 0.5 McFarland standard.
-
Evenly spread 100 µL of the fungal suspension onto the surface of the SDA plates.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add 100 µL of the test compound (this compound dissolved in a suitable solvent like DMSO) at a desired concentration into the wells.
-
Include a positive control (e.g., fluconazole at 105 µg/mL) and a negative control (solvent alone, e.g., DMSO) in separate wells on the same plate.[1]
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antifungal activity.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by derivatives of the indole-2-carboxylic acid scaffold.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 6-Methoxy-1H-indole-2-carboxylic acid for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxy-1H-indole-2-carboxylic acid is an indole derivative investigated for various biological activities, including potential antifungal properties.[1] Successful in vivo evaluation of this compound requires appropriate formulation to ensure accurate dosing, consistent bioavailability, and minimal vehicle-induced toxicity. Due to its physicochemical characteristics, particularly its predicted poor aqueous solubility, developing a suitable vehicle is a critical first step in preclinical animal studies.
These application notes provide a comprehensive guide to formulating this compound for common administration routes in animal research, including oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.
Physicochemical Profile
Understanding the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[2] |
| Molecular Weight | 191.18 g/mol | PubChem[2] |
| Appearance | Colorless or pale yellow crystalline/powdery solid | ChemBK |
| Melting Point | Approx. 170-174 °C | ChemBK |
| Lipophilicity (XLogP3) | 2.3 | PubChem[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | ChemBK |
| Stability | Stable in a pH range of 6-7; Stable up to 50°C | Semantic Scholar[1] |
The compound's carboxylic acid group, moderate lipophilicity (XLogP3 of 2.3), and expected low water solubility suggest that simple aqueous solutions will be inadequate.[2] Therefore, strategies such as pH adjustment, co-solvent systems, or suspensions are required.
Formulation Strategy Selection
The choice of formulation depends on the intended route of administration, the required dose volume, and the desired pharmacokinetic profile. The following workflow provides a general decision-making framework.
Detailed Formulation Protocols
Safety First: this compound is classified as irritating to the eyes, respiratory system, and skin.[2] Always handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Oral Gavage (PO) - Aqueous Suspension
This is the most common approach for oral administration of insoluble compounds. The goal is to create a fine, uniform suspension to ensure consistent dosing.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
0.1% - 0.5% (v/v) Tween® 80
-
Sterile water or saline
Experimental Protocol:
-
Calculate: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Prepare Vehicle: Add 0.5 g of CMC-Na to 100 mL of sterile water. Stir vigorously with a magnetic stirrer until fully dissolved. This may take several hours. Add Tween® 80 to the final desired concentration.
-
Weigh Compound: Accurately weigh the required amount of the test compound.
-
Create Paste: Place the powder in a mortar. Add a small volume of the vehicle containing Tween® 80 to wet the powder and form a smooth, uniform paste by triturating with the pestle.[3] This step is crucial to prevent clumping.
-
Dilute Gradually: Slowly add the remaining vehicle to the paste in small increments, continuing to mix until a homogenous suspension is formed.
-
Homogenize: For best results, use a homogenizer to ensure a uniform particle size distribution.
-
Administer: Keep the suspension continuously stirred (e.g., on a stir plate) during dosing to prevent settling and ensure each animal receives the correct dose.
Protocol 2: Intraperitoneal (IP) Injection - Co-Solvent System
Co-solvents are used to dissolve the compound for systemic administration when a true solution is needed. The concentration of organic solvents should be minimized to avoid toxicity.[3][4]
Vehicle Composition (Example):
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 400 (PEG 400)
-
50% Sterile saline (0.9% NaCl)
Experimental Protocol:
-
Calculate: Determine the required final concentration (e.g., in mg/mL) of the drug in the vehicle.
-
Dissolve Compound: Weigh the this compound and place it in a sterile vial. Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved.[3]
-
Add Co-solvent: Add the required volume of PEG 400 to the DMSO solution and mix thoroughly.
-
Add Aqueous Phase: Slowly add the sterile saline to the organic mixture, preferably drop-by-drop, while continuously vortexing.[3] This slow addition is critical to prevent the compound from precipitating out of the solution.
-
Inspect: The final formulation should be a clear, particle-free solution. If any precipitation occurs, the formulation is not suitable, and the vehicle composition may need to be adjusted (e.g., by increasing the ratio of organic solvents).
-
Administer: Administer via IP injection into the lower right quadrant of the animal's abdomen to avoid damaging internal organs.[5]
Protocol 3: Intravenous (IV) Injection - pH-Adjusted Aqueous Solution
For IV administration, a true, sterile, and isotonic solution is mandatory. Given the carboxylic acid moiety, increasing the pH to deprotonate the acid and form a more soluble salt is a viable strategy.[6]
Vehicle Composition:
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH) for pH adjustment
Experimental Protocol:
-
Suspend Compound: Weigh the compound and suspend it in approximately 90% of the final required volume of sterile saline or PBS.
-
Adjust pH: While stirring, add 1N NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter. The compound should begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Target pH: Continue adding NaOH until the compound is fully dissolved. Aim for a final pH of approximately 7.4. A structurally related compound was found to be soluble at >10 mg/mL at this pH.[6]
-
Final Volume: Once the compound is dissolved and the pH is stable at ~7.4, add the remaining vehicle to reach the final target volume.
-
Sterilize: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial to remove any potential particulates and ensure sterility.
-
Inspect: The final product must be a completely clear solution.
-
Administer: Administer via the appropriate intravenous route (e.g., tail vein in mice).
Formulation Analysis and Quality Control
Before administration, it is crucial to assess the quality of the prepared formulation:
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions).
-
pH Measurement: Ensure the pH of injectable solutions is within a physiologically acceptable range (typically 7.0-7.8).
-
Homogeneity (Suspensions): For suspensions, it is advisable to determine the dosing uniformity by analyzing the concentration from the top, middle, and bottom of the bulk formulation.
-
Stability: If the formulation is not used immediately, its stability should be assessed over the intended storage period and conditions. The compound has shown stability up to 50°C and in a pH range of 6-7.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Antifungal Susceptibility Testing of Micafungin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Micafungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This document provides detailed standard operating procedures (SOPs) for determining the in vitro susceptibility of fungi, particularly Candida and Aspergillus species, to micafungin. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is essential for clinical management, epidemiological surveillance, and the development of new antifungal agents.
Mechanism of Action and Resistance
Micafungin non-competitively inhibits the Fks1p subunit of the β-1,3-D-glucan synthase enzyme complex, which is responsible for synthesizing β-1,3-D-glucan polymers in the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[4]
Fungal cells can develop resistance or tolerance to micafungin through several mechanisms. The most common is the acquisition of mutations in the hot spot regions of the FKS genes (FKS1 and FKS2), which reduces the affinity of the enzyme for echinocandin drugs.[3] Additionally, fungal cells can activate compensatory stress response pathways, such as the cell wall integrity (CWI), high osmolarity glycerol (HOG), and calcineurin pathways, leading to an increase in chitin synthesis to reinforce the cell wall.[4]
Below is a diagram illustrating the mechanism of action of micafungin and the key fungal stress response pathways.
References
- 1. Micafungin | C56H71N9O23S | CID 477468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Fungicidal Action of Micafungin is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nanosponge Hydrogel with 6-Methoxy-1H-indole-2-carboxylic Acid for Topical Antifungal Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxy-1H-indole-2-carboxylic acid (MICA) is an indole derivative that has demonstrated promising antifungal properties.[1][2] However, its therapeutic efficacy can be limited by poor aqueous solubility, which hinders its effective delivery to target sites. To overcome this limitation, a nanosponge-based hydrogel system is proposed. Nanosponges are porous, hyper-cross-linked polymer-based colloidal structures capable of encapsulating lipophilic and hydrophilic molecules, thereby improving their solubility and providing controlled release.[3][4][5]
This document provides a detailed protocol for the synthesis and characterization of a MICA-loaded nanosponge hydrogel. The nanosponges are prepared using an emulsion solvent diffusion method and subsequently dispersed within a Carbopol-based hydrogel suitable for topical application. This formulation is designed to enhance the skin retention and permeation of MICA, offering a sustained release profile for the effective treatment of topical mycotic infections.[1][6]
Experimental Protocols
Protocol for Synthesis of MICA-Loaded Nanosponges
This protocol details the preparation of nanosponges encapsulating this compound using the emulsion solvent diffusion method.[7][8][9]
Materials:
-
This compound (MICA)
-
Ethyl Cellulose (EC)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Distilled Water
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer/Ultrasonicator
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Preparation of the Organic (Dispersed) Phase:
-
Accurately weigh 100 mg of this compound and a specific amount of Ethyl Cellulose (e.g., 200 mg, see Table 1 for ratios).
-
Dissolve both components in 20 mL of dichloromethane.
-
Ensure complete dissolution by stirring or brief sonication.
-
-
Preparation of the Aqueous (Continuous) Phase:
-
Prepare a 1% w/v solution of Polyvinyl Alcohol in 150 mL of distilled water.
-
Heat the solution gently while stirring to ensure the PVA is fully dissolved.
-
Cool the solution to room temperature.
-
-
Emulsification and Nanosponge Formation:
-
Gradually add the organic phase to the aqueous phase under continuous stirring at a controlled speed (e.g., 1000 rpm) using a magnetic stirrer.
-
Continue stirring for 2-4 hours to allow for the diffusion of dichloromethane and the formation of nanosponges.
-
-
Recovery and Purification:
-
Collect the formed nanosponges by vacuum filtration.
-
Wash the collected nanosponges with distilled water to remove any unreacted PVA and residual solvent.
-
Dry the purified nanosponges in an oven at 40°C for 24 hours or until a constant weight is achieved.
-
-
Storage:
-
Store the dried MICA-loaded nanosponges in a desiccator at room temperature.
-
Protocol for Preparation of Nanosponge-Loaded Hydrogel
This protocol describes the incorporation of the MICA-loaded nanosponges into a Carbopol 934 hydrogel base.[10][11]
Materials:
-
MICA-loaded nanosponges
-
Carbopol 934
-
Triethanolamine
-
Propylparaben (preservative)
-
Distilled Water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Beakers
Procedure:
-
Carbopol Dispersion:
-
Weigh 1 gram of Carbopol 934 and disperse it in 100 mL of distilled water.
-
Allow the mixture to soak for at least 12 hours to ensure complete hydration of the polymer.
-
Stir the hydrated polymer dispersion with a magnetic stirrer to form a homogenous mixture.
-
-
Incorporation of Nanosponges:
-
Accurately weigh the desired amount of MICA-loaded nanosponges to achieve the target final concentration in the hydrogel (e.g., 1% w/w).
-
Gradually add the nanosponges to the Carbopol dispersion under continuous stirring until a uniform consistency is achieved.
-
-
Neutralization and Gel Formation:
-
Add a preservative such as propylparaben, previously dissolved in a small amount of warm water.
-
Slowly add triethanolamine dropwise to the dispersion while continuously stirring.
-
Monitor the pH of the mixture. Continue adding triethanolamine until the pH reaches a neutral range (approximately 6.5 - 7.0), at which point a transparent gel will form.
-
-
Finalization:
-
Allow the gel to stand for a few minutes to let any entrapped air bubbles escape.
-
Store the final nanosponge hydrogel in a well-closed container at room temperature.
-
Data Presentation: Characterization of Nanosponge Hydrogel
The following tables summarize typical quantitative data obtained from the characterization of MICA-loaded nanosponges and the final hydrogel formulation.
Table 1: Physicochemical Characterization of MICA-Loaded Nanosponges
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm)[12] | Polydispersity Index (PDI)[6] | Entrapment Efficiency (%)[13] | Drug Loading (%)[13] |
| MICA-NS1 | 1:1 | 455 ± 15.2 | 0.41 ± 0.05 | 72.4 ± 2.5 | 15.1 ± 1.3 |
| MICA-NS2 | 1:2 | 340 ± 11.8 | 0.33 ± 0.03 | 85.5 ± 3.1 | 12.8 ± 0.9 |
| MICA-NS3 | 1:3 | 285 ± 9.5 | 0.28 ± 0.04 | 81.2 ± 2.8 | 9.7 ± 0.7 |
Table 2: Evaluation of MICA Nanosponge-Loaded Hydrogel (1% w/w)
| Parameter | Result |
| pH[13] | 6.8 ± 0.2 |
| Viscosity (cps)[14] | 4850 ± 65 |
| Spreadability (g.cm/s)[14] | 13.5 ± 0.5 |
| Drug Content (%)[12] | 98.7 ± 1.2 |
| In Vitro Drug Release at 24h (%)[13] | 88.9 ± 4.3 |
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for the synthesis and formulation of the nanosponge hydrogel.
Proposed Antifungal Mechanism of Action
Indole derivatives have been reported to exert their antifungal effects by disrupting the fungal cell membrane.[1][2]
Caption: Proposed mechanism of MICA's antifungal activity via cell membrane disruption.
References
- 1. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nanosponge: A promising and intriguing strategy in medical and pharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. wjpmr.com [wjpmr.com]
- 6. RETRACTED: Development and Evaluation of Polymeric Nanosponge Hydrogel for Terbinafine Hydrochloride: Statistical Optimization, In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Emulsion solvent diffusion method: Significance and symbolism [wisdomlib.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Fabrication and In vitro Evaluation of Carbopol/Polyvinyl Alcohol-based pH-sensitive Hydrogels for Controlled Drug Delivery | Bentham Science [benthamscience.com]
- 12. ijhsr.org [ijhsr.org]
- 13. Formulation and in vitro evaluation of topical nanosponge-based gel containing butenafine for the treatment of fungal skin infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Techniques for the Large-Scale Microbial Production of 6-Methoxy-1H-indole-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indole-2-carboxylic acid (MICA) is an indole alkaloid with promising antifungal properties. As interest in naturally derived antifungals grows, efficient and scalable production methods are paramount. This document provides detailed application notes and experimental protocols for the large-scale microbial production of MICA. We cover techniques using the native producer Bacillus toyonensis and explore metabolic engineering strategies for heterologous production in Escherichia coli. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize microbial platforms for the synthesis of this and other valuable indole-based compounds.
Introduction to Microbial Production of MICA
MICA is a secondary metabolite identified from the soil bacterium Bacillus toyonensis. Microbial fermentation offers a sustainable and scalable alternative to chemical synthesis for the production of complex molecules like MICA. The advantages of microbial production include the use of renewable feedstocks, milder reaction conditions, and the potential for high-purity products. This document outlines two primary approaches for MICA production: optimization of the native producer B. toyonensis and metabolic engineering of a heterologous host, E. coli.
Production of MICA using Bacillus toyonensis
Bacillus toyonensis has been identified as a natural producer of MICA. Optimization of fermentation conditions is a key strategy to enhance product yield from a native producer.
Putative Biosynthetic Pathway of MICA in Bacillus toyonensis
The exact biosynthetic pathway for this compound in Bacillus toyonensis has not been fully elucidated. However, based on known tryptophan-dependent indole acetic acid (IAA) biosynthesis pathways in other bacteria, a putative pathway can be proposed. This pathway likely starts from the essential amino acid L-tryptophan.
Caption: Putative biosynthetic pathway of MICA from L-tryptophan.
Fermentation Optimization for MICA Production in B. toyonensis
Response surface methodology (RSM) has been successfully employed to optimize the nutritional and environmental parameters for MICA production, resulting in a significant increase in yield.
Table 1: Optimized Fermentation Parameters for MICA Production by B. toyonensis
| Parameter | Optimized Value |
| Carbon Source | Starch (5 g/L) |
| Nitrogen Source | Peptone (5 g/L) |
| Agitation Rate | 150 rpm |
| pH | 6.0 |
| Temperature | 40°C |
A confirmatory experiment with these optimized conditions resulted in an approximately 3.49-fold increase in MICA production.[1][2]
Protocol for Fed-Batch Fermentation of B. toyonensis
This protocol is a generalized procedure for the fed-batch fermentation of Bacillus species, adapted for the production of MICA based on the optimized parameters.
Materials:
-
Bacillus toyonensis isolate OQ071612
-
Seed culture medium (e.g., Nutrient Broth)
-
Batch fermentation medium (see Table 2)
-
Feeding medium (see Table 2)
-
Sterile water
-
Antifoam agent
-
Bioreactor (5 L or larger) with pH, temperature, and dissolved oxygen (DO) control
Table 2: Media Composition for Fed-Batch Fermentation
| Component | Batch Medium (per L) | Feeding Medium (per L) |
| Starch | 5 g | 100 g |
| Peptone | 5 g | 50 g |
| K₂HPO₄ | 2 g | 5 g |
| KH₂PO₄ | 2 g | 5 g |
| MgSO₄·7H₂O | 0.2 g | 1 g |
| Trace element solution | 1 mL | 5 mL |
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of B. toyonensis into 50 mL of seed culture medium in a 250 mL flask.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches an OD₆₀₀ of 2.0-3.0.
-
Use this seed culture to inoculate the bioreactor at a 5% (v/v) ratio.
-
-
Bioreactor Setup and Batch Phase:
-
Sterilize the bioreactor containing the batch fermentation medium.
-
After cooling, inoculate with the seed culture.
-
Set the fermentation parameters:
-
Temperature: 40°C
-
pH: 6.0 (controlled with sterile 2M NaOH and 2M H₂SO₄)
-
Agitation: 150 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
-
Monitor cell growth (OD₆₀₀) and substrate consumption.
-
-
Fed-Batch Phase:
-
When the initial carbon source is nearly depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of the sterile feeding medium.
-
The feeding rate can be controlled to maintain a constant, low concentration of the limiting substrate (starch) to avoid overflow metabolism. A common strategy is an exponential feeding profile to support exponential growth.
-
Continue the fermentation for 72-96 hours, periodically taking samples to measure cell density and MICA concentration.
-
Heterologous Production of MICA in Escherichia coli
E. coli is a well-characterized and widely used host for the production of various biochemicals. Metabolic engineering can be employed to introduce and optimize the MICA biosynthetic pathway in E. coli.
Metabolic Engineering Strategy for MICA Production in E. coli
The following is a hypothetical metabolic engineering strategy to enable MICA production in E. coli, focusing on enhancing the precursor supply and expressing the heterologous biosynthetic pathway.
Caption: Metabolic engineering workflow for MICA production in E. coli.
Key Metabolic Engineering Targets:
-
Enhance Precursor (L-tryptophan) Supply:
-
Overexpress a feedback-resistant version of DAHP synthase (aroGfbr) to increase carbon flux into the aromatic amino acid pathway.
-
Overexpress key enzymes in the tryptophan biosynthesis pathway (e.g., anthranilate synthase, trpE).
-
Knock out genes responsible for the degradation of tryptophan (e.g., tnaA).
-
-
Introduce the MICA Biosynthetic Pathway:
-
Identify and clone the genes encoding the enzymes of the putative MICA pathway from B. toyonensis (tryptophan aminotransferase, indole-3-pyruvic acid decarboxylase, hydroxylase, and O-methyltransferase).
-
Express these genes in E. coli under the control of strong, inducible promoters (e.g., T7 or arabinose-inducible promoters).
-
-
Optimize Codon Usage and Gene Expression Levels:
-
Synthesize the genes with codon optimization for E. coli to ensure efficient translation.
-
Balance the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates.
-
Protocol for MICA Production in Engineered E. coli
This protocol provides a general framework for the production of MICA in a metabolically engineered E. coli strain.
Materials:
-
Engineered E. coli strain harboring the MICA biosynthesis pathway.
-
Luria-Bertani (LB) medium for seed culture.
-
M9 minimal medium supplemented with glucose for fermentation.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., IPTG or L-arabinose).
-
Shake flasks or a bioreactor.
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Shake Flask Production:
-
Inoculate 100 mL of M9 minimal medium (with 10 g/L glucose) in a 500 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking at 200 rpm.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, add the inducer to the appropriate final concentration.
-
Continue incubation for another 48-72 hours.
-
Harvest the culture and analyze for MICA production.
-
-
Bioreactor Production (for higher yields):
-
Use the overnight culture to inoculate a bioreactor containing M9 minimal medium.
-
Maintain the pH at 7.0 and the temperature at 30°C.
-
Induce gene expression at mid-log phase.
-
Employ a fed-batch strategy with a concentrated glucose solution to maintain a constant glucose concentration and achieve high cell densities.
-
Downstream Processing and Purification of MICA
The recovery and purification of MICA from the fermentation broth is a critical step for obtaining a high-purity product.
Caption: A general workflow for the downstream processing of MICA.
Protocol for MICA Purification
Materials:
-
Cell-free fermentation supernatant.
-
Concentrated HCl or H₂SO₄.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., hexane, ethyl acetate).
-
Rotary evaporator.
Procedure:
-
Cell Removal:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Alternatively, use microfiltration to obtain a cell-free supernatant.
-
-
Acid Precipitation:
-
Adjust the pH of the cell-free supernatant to 2-3 with a strong acid. MICA is less soluble at acidic pH and will precipitate out of the solution.
-
Allow the precipitate to form by incubating at 4°C for several hours.
-
Collect the precipitate by centrifugation or filtration.
-
-
Solvent Extraction:
-
Resuspend the precipitate in a minimal amount of water and perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Remove the ethyl acetate using a rotary evaporator to obtain crude MICA.
-
-
Chromatographic Purification:
-
Dissolve the crude MICA in a minimal amount of solvent and load it onto a silica gel column.
-
Elute the MICA using a gradient of hexane and ethyl acetate.
-
Collect the fractions containing pure MICA (monitor by TLC).
-
Evaporate the solvent from the pure fractions to obtain crystalline MICA.
-
Quantitative Data Summary
The following table provides a summary of reported and estimated yields for microbial indole alkaloid production to serve as a benchmark for MICA production efforts.
Table 3: Microbial Production of Indole Alkaloids
| Product | Microbial Host | Production Titer (g/L) | Reference/Comment |
| This compound | Bacillus toyonensis | - (3.49-fold increase) | [1][2] |
| Indole | Corynebacterium glutamicum | ~5.7 | Biotransformation of L-Trp |
| Indole | Corynebacterium glutamicum | ~0.7 | De novo production |
| L-Tryptophan | Escherichia coli | >50 | Highly engineered strains |
| Monoterpene Indole Alkaloids | Saccharomyces cerevisiae | 0.03 - 0.12 | [3] |
Note: The production of MICA is reported as a fold-increase, and the absolute titer is not publicly available. The values for other indole alkaloids are provided for comparative purposes.
Conclusion
The microbial production of this compound presents a promising avenue for the sustainable manufacturing of this antifungal compound. The optimization of fermentation conditions for the native producer, Bacillus toyonensis, has been shown to significantly enhance yields. Furthermore, the application of metabolic engineering principles in well-established hosts like E. coli offers a powerful strategy for achieving high-titer production. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop and scale up the microbial synthesis of MICA and other valuable indole alkaloids. Further research into the elucidation of the complete MICA biosynthetic pathway and the development of more advanced metabolic engineering tools will continue to drive innovation in this field.
References
- 1. Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for improving L-tryptophan production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolic engineering for improving l-tryptophan production in Escherichia coli | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 6-Methoxy-1H-indole-2-carboxylic acid for Topical Mycotic Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methoxy-1H-indole-2-carboxylic acid (MICA) as a promising antifungal agent for the treatment of topical mycotic infections. The information is based on recent preclinical studies and is intended to guide further research and development.
Introduction
This compound is a novel antimycotic metabolite isolated from the soil bacterium Bacillus toyonensis.[1][2][3] It has demonstrated significant antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger.[1][3] Recent advancements have focused on its formulation into a nanosponge (NS) hydrogel (HG) to enhance its topical delivery and therapeutic efficacy.[1][4] This document outlines the current understanding of MICA's antifungal properties, its formulation, and protocols for its evaluation.
Data Presentation
While specific MIC50 values were not available in the provided search results, the available data on the formulation and in vivo efficacy of MICA are summarized below.
Table 1: Formulation Parameters and Properties of MICA Nanosponge Hydrogel
| Parameter | Description | Value/Observation | Reference |
| Formulation Method | Emulsion solvent diffusion technique was used to prepare the nanosponges. | β-cyclodextrin and diphenyl carbonate were used as polymer and cross-linker, respectively. | [1] |
| Drug Loading | The efficiency of encapsulating MICA within the nanosponges. | Optimized formulation showed high entrapment efficiency. | [1] |
| Particle Size | The average size of the MICA-loaded nanosponges. | Dependent on formulation parameters such as polymer concentration and homogenization speed. | [1] |
| Permeability | The ability of the MICA hydrogel to penetrate the skin. | Exhibited 1.5-fold greater permeability through rat skin compared to a 1% isoconazole control. | [1][4] |
| Drug Release Kinetics | The model that best describes the release of MICA from the hydrogel. | Best matched Higuchi's kinetic release model, indicating diffusion-controlled release. | [1][4] |
Table 2: Summary of In Vivo Efficacy of MICA Nanosponge Hydrogel in a Murine Model
| Efficacy Endpoint | Observation | Reference |
| Survival Rates | Enhanced survival rates in mice with induced mycotic infections. | [1][4] |
| Wound Healing | Improved wound gap repair and wound reduction. | [1][4] |
| Inflammation | Significant inhibition of inflammation at the infection site. | [1][4] |
| Collagen Deposition | Histological analysis showed increased collagen deposition, indicating improved healing. | [1][4] |
Experimental Protocols
The following are generalized protocols based on standard methodologies for the evaluation of antifungal agents.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is based on the agar well diffusion method to determine the zone of inhibition.
Materials:
-
This compound (MICA)
-
MICA-Nanosponge Hydrogel (MICA-NS-HG)
-
Fungal strains (Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
-
McFarland standard (0.5)
-
Positive control (e.g., Fluconazole, 105 µg/mL)
-
Negative control (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile swabs, micropipettes, and well borer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the fungal isolate in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an SDA plate with the fungal suspension.
-
Well Creation: Create uniform wells in the agar using a sterile well borer.
-
Sample Addition: Add 100 µL of the MICA-NS-HG, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where fungal growth is inhibited.
Protocol for Preparation of MICA-Loaded Nanosponge Hydrogel
This protocol is a generalized procedure based on the emulsion solvent diffusion method.
Materials:
-
This compound (MICA)
-
β-cyclodextrin (polymer)
-
Diphenyl carbonate (cross-linker)
-
Dichloromethane (dispersed phase solvent)
-
Polyvinyl alcohol (PVA) (aqueous phase stabilizer)
-
Carbopol 940 (gelling agent)
-
Triethanolamine (neutralizing agent)
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Dispersed Phase Preparation: Dissolve MICA, β-cyclodextrin, and diphenyl carbonate in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Slowly add the dispersed phase to the aqueous phase under continuous homogenization to form an emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow for the evaporation of dichloromethane and the formation of nanosponges.
-
Nanosponge Collection: Collect the formed nanosponges by centrifugation, wash with distilled water, and lyophilize.
-
Hydrogel Formulation: Disperse the lyophilized MICA-loaded nanosponges in a solution of Carbopol 940. Neutralize with triethanolamine to form the hydrogel.
Protocol for In Vivo Topical Antifungal Efficacy in a Murine Model
This is a generalized protocol for evaluating the efficacy of a topical antifungal agent in a mouse model of cutaneous candidiasis.
Materials:
-
MICA-Nanosponge Hydrogel (MICA-NS-HG)
-
Placebo hydrogel
-
Positive control (e.g., commercial antifungal cream)
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Candida albicans inoculum
-
Sterile swabs and syringes
Procedure:
-
Animal Model: Use immunocompromised mice to establish a robust infection. Immunosuppression can be induced by intraperitoneal injection of cyclophosphamide.
-
Infection: Create a superficial abrasion on the backs of the mice and apply a suspension of Candida albicans.
-
Treatment: Divide the mice into treatment groups: MICA-NS-HG, placebo hydrogel, positive control, and untreated control. Apply the respective topical formulations to the infected area daily for a specified period (e.g., 7-14 days).
-
Efficacy Evaluation:
-
Visual Assessment: Monitor the healing of the lesion, reduction in erythema, and overall skin condition daily.
-
Fungal Burden: At the end of the treatment period, excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on SDA plates.
-
Histopathology: Collect skin tissue samples for histological analysis to assess inflammation, re-epithelialization, and collagen deposition.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound.
Proposed Mechanism of Action
References
- 1. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 6-Methoxy-1H-indole-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a three-step sequence: (1) Diazotization of 4-methoxyaniline, (2) Japp-Klingemann reaction to form a hydrazone, (3) Fischer indole synthesis to yield the ethyl ester, followed by (4) hydrolysis to the final carboxylic acid.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields can arise from issues in any of the key steps. Here’s a breakdown of potential problems:
-
Inefficient Diazotization: The diazonium salt of 4-methoxyaniline can be unstable. Ensure the reaction is maintained at 0-5°C. Using an excess of sodium nitrite should be avoided as it can lead to unwanted side reactions with the dione in the next step.
-
Poor Japp-Klingemann Reaction: The pH of the coupling reaction is critical. It should be maintained between 4-5 to ensure a sufficient concentration of the dione's anion for reaction with the diazonium salt. Very acidic conditions (pH 0-1) can lead to very low yields.
-
Suboptimal Fischer Indole Synthesis: The choice of acid catalyst is crucial. Electron-donating groups, like the methoxy group on the phenylhydrazine, can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization. Experimenting with different Brønsted or Lewis acids and optimizing the temperature is often necessary.[1]
-
Product Loss During Work-up: The final carboxylic acid product can be soluble in the aqueous phase if the pH is not sufficiently acidic during extraction. Ensure the pH is adjusted to 2-3 to fully protonate the carboxylate.
Q2: I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity of the Fischer Indole Synthesis?
The Fischer indole synthesis with unsymmetrical ketones or substituted phenylhydrazines can lead to a mixture of regioisomers. With 4-methoxyphenylhydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring relative to the methoxy group, potentially yielding both the desired 6-methoxy and the undesired 4-methoxy indole isomers.
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent system can influence regioselectivity. For instance, weakly acidic conditions in glacial acetic acid have been shown to favor indolization toward the more functionalized carbon in some cases.[2] A systematic screening of catalysts (e.g., ZnCl₂, BF₃·OEt₂, polyphosphoric acid, Eaton's reagent) is recommended.
-
Steric Hindrance: While less of a factor with the small methoxy group, bulky substituents on the phenylhydrazine can direct the cyclization to the less sterically hindered ortho position.
-
Purification: If isomeric mixtures are unavoidable, they can often be separated by column chromatography on silica gel.
Q3: The reaction mixture from the Fischer Indole Synthesis turns dark and tarry. What is causing this and how can I prevent it?
Formation of a dark, tarry mixture is a common issue in Fischer indole synthesis, often due to:
-
Polymerization/Resinification: Harsh acidic conditions (e.g., high concentrations of strong acids like H₂SO₄ or HCl) and high temperatures can cause the indole product, which is electron-rich, to polymerize.
-
Solution: Reduce the concentration of the acid catalyst or switch to a milder one (e.g., acetic acid, ZnCl₂). Ensure the reaction temperature is carefully controlled and not excessively high.
-
-
Oxidation: Indoles are susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help minimize oxidation.
-
Q4: During the Japp-Klingemann reaction, I'm getting a mess of products that are difficult to separate. What's going wrong?
This is often due to incorrect pH or an excess of nitrous acid.
-
pH Control: The reaction to form the hydrazone often requires a pH of 4-5. If the pH is too low, the concentration of the enolate of the β-ketoester is too low for an efficient reaction. If the conditions become too basic during the conversion of the azo intermediate to the hydrazone, a complex mixture of products can result.
-
Excess Nitrous Acid: Using a significant excess of sodium nitrite for the diazotization can lead to the formation of NO and NO₂, which can nitrosate your β-ketoester, leading to impurities. It is recommended to use a slight excess (e.g., 1.05 equivalents) of NaNO₂.
Q5: I'm having trouble with the final hydrolysis step. The yield of the carboxylic acid is low. What can I do?
Incomplete hydrolysis or difficulties in product isolation are common culprits.
-
Reaction Time and Temperature: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitoring the reaction by TLC is recommended. Refluxing with a base like KOH in ethanol or methanol is a common procedure.
-
Product Isolation: As mentioned in Q1, ensuring the aqueous solution is sufficiently acidified (pH 2-3) before extraction is critical to prevent loss of the product as the carboxylate salt in the aqueous layer.
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis for Methoxy-Substituted Indoles
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 4-Methoxyphenylhydrazine | Ethyl α-ethylacetoacetate | Ethanolic HCl | Ethanol | Reflux | ~60% (of mixed isomers) | --INVALID-LINK-- |
| Phenylhydrazine | cis-Octahydroindolone | Acetic Acid | Acetic Acid | Reflux | 60% | [2] |
| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | HCl | Ethanol | Reflux | <45% (total of normal and abnormal products) | [3] |
| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | ZnCl₂ | Acetic Acid | Reflux | <45% (total of normal and abnormal products) | [3] |
| Phenylhydrazine | Various Ketones | Graphene Oxide | Microwave | 110-150°C | 70-92% | --INVALID-LINK-- |
Experimental Protocols
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
This protocol describes the formation of the key hydrazone intermediate.
-
Diazotization of 4-Methoxyaniline:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for 20-30 minutes at 0-5°C.
-
-
Coupling Reaction:
-
In a separate, larger beaker, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (approx. 4.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, maintaining the temperature at 0-5°C. The pH should be in the range of 4-5.
-
A yellow-orange precipitate should form. Stir the mixture for 1-2 hours at 0-5°C.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude hydrazone can often be used in the next step without further purification.
-
Protocol 2: Synthesis of Ethyl 6-Methoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol outlines the cyclization of the hydrazone to the indole ester.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add the crude ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst. Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), sulfuric acid (used cautiously), or glacial acetic acid.
-
Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂). The molar ratio of the catalyst should be optimized, typically ranging from catalytic amounts to several equivalents.
-
-
-
Cyclization:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the catalyst and temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using PPA or Eaton's reagent, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 6-methoxy-1H-indole-2-carboxylate by column chromatography on silica gel or by recrystallization.
-
Protocol 3: Hydrolysis to this compound
This protocol describes the final step to obtain the target acid.
-
Saponification:
-
Dissolve the purified ethyl 6-methoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, approx. 3-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).
-
-
Isolation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold concentrated hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Visualizations
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Fischer Indole Synthesis Catalyst Selection Pathway
Caption: Logical pathway for selecting and optimizing the acid catalyst.
References
Addressing the stability issues of 6-Methoxy-1H-indole-2-carboxylic acid in aqueous solutions.
This technical support center provides guidance on addressing the stability issues of 6-Methoxy-1H-indole-2-carboxylic acid (MICA) in aqueous solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses common stability-related problems encountered when working with aqueous solutions of this compound.
Issue 1: Unexpected changes in solution color (e.g., yellowing or browning).
-
Possible Cause: This often indicates degradation of the indole ring, which is susceptible to oxidation. Exposure to air (oxygen), light, or certain metal ions can accelerate this process.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
-
Use Degassed Solvents: To minimize oxidation, sparge your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, if compatible with your experimental design.
-
Issue 2: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: The compound may be degrading in the assay medium, especially under physiological conditions (e.g., 37°C, presence of media components). The stability of MICA has been noted to be optimal in a pH range of 6-7.[1][2] Deviations from this range in your assay buffer could lead to degradation.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your assay buffer is within the optimal range of 6-7.
-
Fresh Solutions: Always prepare fresh solutions of MICA immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.
-
Incubation Stability: Perform a preliminary experiment to assess the stability of MICA in your specific assay medium over the time course of your experiment. Analyze samples at different time points by a stability-indicating method like HPLC.
-
Issue 3: Appearance of new peaks or a decrease in the main peak area in HPLC analysis over time.
-
Possible Cause: This is a direct indication of chemical degradation. The appearance of new peaks suggests the formation of degradation products.
-
Troubleshooting Steps:
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Review Storage Conditions: Verify that the solution was stored at the correct temperature, protected from light, and in a tightly sealed container.
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Check Solvent pH: The pH of the aqueous solution can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
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Investigate Contaminants: Ensure the solvent and container are free from contaminants that could promote degradation (e.g., trace metals, oxidizing agents).
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of this compound?
A1: Based on available data, aqueous solutions of MICA are most stable at a pH between 6 and 7, stored at 2-8°C, and protected from light.[1][2] For long-term storage, it is recommended to store the compound as a dry solid in a cool, dark, and dry place under an inert atmosphere.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of MICA is pH-dependent. A study has shown it to be stable in a pH range of 6-7.[1][2] Strong acidic or basic conditions are likely to promote degradation of the indole ring and hydrolysis of the carboxylic acid group.
Q3: Is this compound sensitive to light?
A3: Yes, indole-containing compounds are often sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is crucial to protect solutions from light by using amber glassware or by covering the container.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact MICA from any potential degradation products.
Q5: Can I expect degradation at elevated temperatures?
A5: Yes. While one study indicates stability up to 50°C, higher temperatures will likely accelerate degradation.[1][2] The extent of degradation will depend on the pH of the solution and the duration of heat exposure.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and is not based on published experimental results for this specific molecule.
| Stress Condition | Parameter | Duration | % Degradation (Hypothetical) | Potential Degradation Products |
| Acidic | 0.1 M HCl | 24 hours | 15% | Hydrolysis and/or ring-opened products |
| Basic | 0.1 M NaOH | 24 hours | 25% | Decarboxylation and/or ring-opened products |
| Oxidative | 3% H₂O₂ | 8 hours | 40% | N-oxide, hydroxylated indole, or ring-opened products |
| Thermal | 60°C in neutral buffer (pH 7) | 48 hours | 10% | Decarboxylation products |
| Photolytic | UV light (254 nm) | 8 hours | 30% | Dimerization or photo-oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of MICA in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 8 hours.
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Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 48 hours.
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Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) for 8 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
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At designated time points, withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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Protocol 2: Development of a Stability-Indicating HPLC Method
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Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 6.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
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Inject a solution of the unstressed MICA to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient and flow rate to achieve good separation between the MICA peak and all degradation product peaks.
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The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for MICA.
Caption: Troubleshooting decision tree for MICA stability issues.
References
Strategies to overcome the poor solubility of 6-Methoxy-1H-indole-2-carboxylic acid in drug formulation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-Methoxy-1H-indole-2-carboxylic acid in drug formulation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Issue 1: Poor Aqueous Solubility
Q1: My formulation of this compound has very low aqueous solubility. What are the primary strategies to overcome this?
A1: The poor aqueous solubility of this compound is a common challenge. Several strategies can be employed to enhance its solubility. These can be broadly categorized as follows:
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pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the medium.
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Co-solvency: The use of water-miscible organic solvents can significantly improve solubility.
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Salt Formation: Converting the acidic parent molecule into a salt can dramatically increase aqueous solubility.[1]
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Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility.
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Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[2][3]
The choice of strategy depends on the desired dosage form, route of administration, and other formulation requirements. A systematic approach to screening these strategies is recommended.
Diagram: Solubility Enhancement Strategy Selection Workflow
Caption: A workflow for selecting a suitable solubility enhancement strategy.
Issue 2: pH Adjustment and Control
Q2: How does pH affect the solubility of this compound, and how can I determine the optimal pH for my formulation?
A2: this compound is a weak acid. Its solubility in aqueous media is significantly influenced by the pH of the solution. At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming a more soluble carboxylate salt. The pKa of the parent compound, indole-2-carboxylic acid, is approximately 4.44. The methoxy group at the 6-position is unlikely to drastically alter this value. Therefore, increasing the pH of the formulation above 5 should lead to a significant increase in solubility.
To determine the optimal pH, a pH-solubility profile should be generated. This involves measuring the equilibrium solubility of the compound in buffers of varying pH.
Experimental Protocol: Determination of pH-Solubility Profile
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Prepare a series of buffers: Prepare buffers with a pH range of 2 to 8 (e.g., phosphate, citrate, or acetate buffers).
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Add excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
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Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
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Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Plot the data: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer.
Data Presentation: Illustrative pH-Solubility Profile
| pH | Solubility (mg/mL) |
| 2.0 | < 0.01 |
| 4.0 | 0.05 |
| 5.0 | 0.5 |
| 6.0 | 5.2 |
| 7.0 | 55.0 |
| 7.4 | 85.0 |
| 8.0 | 120.0 |
Note: This data is illustrative and should be confirmed experimentally.
Issue 3: Co-solvent Selection and Optimization
Q3: Which co-solvents are effective for this compound, and how do I screen for the best co-solvent system?
A3: Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin. Given that this compound is reported to be soluble in ethanol, hydroalcoholic solutions are a good starting point.
A co-solvent screening study should be performed to identify the most suitable co-solvent and its optimal concentration.
Experimental Protocol: Co-solvent Screening
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Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).
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Prepare co-solvent mixtures: Prepare a series of aqueous mixtures of each co-solvent at different concentrations (e.g., 10%, 20%, 30%, 40% v/v in water or a suitable buffer).
-
Determine solubility: Measure the equilibrium solubility of this compound in each co-solvent mixture using the shake-flask method as described previously.
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Analyze the results: Plot solubility against the co-solvent concentration for each co-solvent to identify the most effective system.
Data Presentation: Illustrative Co-solvent Solubility Data
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | 0.8 |
| 20 | 2.5 | |
| 30 | 8.0 | |
| 40 | 25.0 | |
| Propylene Glycol | 10 | 0.5 |
| 20 | 1.8 | |
| 30 | 5.5 | |
| 40 | 15.0 | |
| PEG 400 | 10 | 1.2 |
| 20 | 4.0 | |
| 30 | 12.0 | |
| 40 | 35.0 |
Note: This data is illustrative and should be confirmed experimentally.
Diagram: Co-solvent Screening Workflow
Caption: A systematic workflow for screening and selecting an optimal co-solvent system.
Issue 4: Salt Formation and Selection
Q4: How can I form a salt of this compound to improve its solubility, and what counter-ions should I consider?
A4: Salt formation is a highly effective strategy for increasing the solubility of ionizable drugs like this compound.[1] The process involves reacting the acidic drug with a base to form a salt. The choice of the counter-ion is critical and can influence the salt's solubility, stability, and manufacturability. For a carboxylic acid, suitable counter-ions are derived from strong or weak bases.
Commonly used pharmaceutically acceptable counter-ions include:
-
Inorganic: Sodium, potassium, calcium, magnesium
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Organic amines: Tromethamine, meglumine, lysine, arginine
A salt screening study should be conducted to identify the most suitable salt form.
Experimental Protocol: Salt Screening
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Select counter-ions: Choose a range of pharmaceutically acceptable bases.
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Reaction setup: In separate vials, dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture with water).
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Add counter-ion: Add an equimolar amount of the selected base to each vial.
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Induce crystallization: Allow the solvent to evaporate slowly or cool the solution to induce crystallization of the salt.
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Isolate and characterize: Isolate the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess crystallinity.
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Measure solubility: Determine the aqueous solubility of each confirmed salt form using the shake-flask method.
Data Presentation: Illustrative Salt Solubility Data
| Salt Form | Aqueous Solubility (mg/mL) |
| Free Acid | < 0.1 |
| Sodium Salt | 25.0 |
| Potassium Salt | 35.0 |
| Tromethamine Salt | 50.0 |
| Meglumine Salt | 75.0 |
Note: This data is illustrative and should be confirmed experimentally.
Issue 5: Cyclodextrin Complexation
Q5: Can cyclodextrins be used to improve the solubility of this compound, and how would I prepare such a complex?
A5: Yes, cyclodextrins are effective in enhancing the solubility of poorly soluble compounds by forming inclusion complexes. The hydrophobic indole ring of your molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
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Select cyclodextrin: Choose a suitable cyclodextrin (e.g., HP-β-CD).
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Weigh components: Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1).
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Triturate: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
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Add the drug: Gradually add the drug to the paste and continue to knead for a specified time (e.g., 30-60 minutes).
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Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Characterize and evaluate: Sieve the dried complex and characterize it (e.g., using DSC, FTIR) to confirm complex formation. Determine the aqueous solubility of the complex.
Data Presentation: Illustrative Cyclodextrin Complex Solubility
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (mg/mL) |
| None | - | < 0.1 |
| β-CD | 1:1 | 2.5 |
| HP-β-CD | 1:1 | 15.0 |
| SBE-β-CD | 1:1 | 22.0 |
Note: This data is illustrative and should be confirmed experimentally.
Issue 6: Solid Dispersion Formulation
Q6: How can I prepare a solid dispersion of this compound to enhance its dissolution rate?
A6: Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier, often in an amorphous state, which can lead to improved dissolution and solubility.[2][3] Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). The solvent evaporation method is a common technique for preparing solid dispersions in a laboratory setting.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Select a carrier: Choose a suitable hydrophilic polymer (e.g., PVP K30).
-
Prepare a solution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film on the flask wall.
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Dry the solid dispersion: Further dry the film under vacuum to remove any residual solvent.
-
Collect and process: Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a uniform powder.
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Characterize and test: Characterize the solid dispersion for amorphicity (XRPD, DSC) and perform dissolution studies to assess the improvement in drug release.
Data Presentation: Illustrative Dissolution Enhancement with Solid Dispersion
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Dissolved in 30 min |
| Pure Drug | - | < 5% |
| Solid Dispersion (PVP K30) | 1:1 | 40% |
| 1:3 | 75% | |
| 1:5 | 90% |
Note: This data is illustrative and should be confirmed experimentally.
Diagram: Solid Dispersion (Solvent Evaporation) Workflow
Caption: A workflow for preparing and evaluating a solid dispersion using the solvent evaporation method.
References
Troubleshooting crystallization methods for 6-Methoxy-1H-indole-2-carboxylic acid polymorphs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Methoxy-1H-indole-2-carboxylic acid and the exploration of its potential polymorphs.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
A1: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. These different forms are called polymorphs. Polymorphism is critically important in the pharmaceutical industry because different polymorphs of an active pharmaceutical ingredient (API) can have different physicochemical properties, including:
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Solubility and Dissolution Rate: This can affect the bioavailability of the drug.
-
Stability: Different polymorphs have different stabilities, and a less stable form may convert to a more stable form over time.
-
Melting Point
-
Mechanical Properties: Such as hardness and compressibility, which are important for tableting.
For this compound, identifying and controlling the polymorphic form is essential for ensuring consistent product quality and therapeutic efficacy.
Q2: Are there any known polymorphs of this compound?
A2: Based on available scientific literature, specific polymorphs of this compound have not been extensively characterized. However, related indole carboxylic acids are known to exhibit polymorphism. For example, two distinct polymorphic forms of the isomeric 5-Methoxy-1H-indole-2-carboxylic acid have been identified and studied.[1][2] This suggests that this compound may also exist in different polymorphic forms.
Q3: What are the general properties of this compound?
A3: this compound is a white to light gray powder.[3] It is soluble in most organic solvents.[4] The purified compound has been shown to be stable in a pH range of 6-7 and at temperatures up to 50°C.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [3][4][5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Appearance | White to light gray powder | [3] |
| Melting Point | Approximately 170-174 °C | [4] |
| Solubility | Soluble in most organic solvents | [4] |
Troubleshooting Crystallization
This section provides a question-and-answer guide to common issues encountered during the crystallization of this compound.
Q4: My crystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" is a common problem in crystallization. It occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline phase. Here are some troubleshooting steps:
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Reduce the cooling rate: Slow cooling allows more time for nucleation and crystal growth.
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Use a lower concentration: A highly supersaturated solution is more likely to oil out. Try using a more dilute solution.
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Change the solvent system: The choice of solvent is crucial. If a single solvent is not working, try a binary solvent system (a good solvent and a poor solvent).
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Add seed crystals: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.
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Scratch the inner surface of the flask: This can create nucleation sites.
Q5: I am getting very small or needle-like crystals. How can I obtain larger, more well-defined crystals?
A5: The morphology of crystals is influenced by factors such as the solvent, cooling rate, and impurities. To obtain larger crystals:
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Slow down the crystallization process: Slower cooling or evaporation rates generally lead to larger crystals.
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Optimize the solvent: The interaction between the solute and solvent molecules can affect crystal habit. Experiment with different solvents or solvent mixtures.
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Control supersaturation: Maintaining a low level of supersaturation can promote slower, more ordered crystal growth.
Q6: I suspect I have a mixture of polymorphs. How can I confirm this and isolate a single form?
A6: A mixture of polymorphs can be identified using analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
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PXRD: Each polymorph will have a unique diffraction pattern. A mixture will show a combination of peaks from the different forms.
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DSC: A mixture of polymorphs may show multiple melting points or other thermal events.
To isolate a single polymorph, you can try:
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Solvent-mediated transformation: Slurrying the mixture in a suitable solvent can convert the less stable form to the more stable one.
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Recrystallization under controlled conditions: Carefully controlling factors like solvent, temperature, and cooling rate can favor the crystallization of a single polymorph.
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Sublimation: In some cases, different polymorphs may have different sublimation behaviors.
Experimental Protocols
Protocol 1: General Cooling Crystallization
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture with water).
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Hot Filtration: If there are insoluble impurities, filter the hot solution.
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Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent.
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Drying: Dry the crystals under vacuum.
Protocol 2: Solvent Evaporation Crystallization
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Evaporation: Leave the solution in a loosely covered container to allow the solvent to evaporate slowly.
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Isolation: Once crystals have formed and the solvent has evaporated, collect the crystals.
Protocol 3: Polymorph Screening
A polymorph screen is an experimental approach to discover different crystalline forms of a compound.
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Solvent Selection: Choose a diverse range of solvents with different polarities and hydrogen bonding capabilities.
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Crystallization Methods: Employ various crystallization techniques for each solvent, including:
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Slow cooling
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Fast cooling (crash cooling)
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Slow evaporation
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Solvent/anti-solvent addition
-
-
Analysis: Analyze the solid material obtained from each experiment using PXRD, DSC, and microscopy to identify different polymorphic forms.
Diagrams
Caption: General experimental workflow for the crystallization of this compound.
Caption: A logical diagram for troubleshooting common crystallization problems.
References
Minimizing side-product formation in the synthesis of indole-2-carboxylic acid derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of indole-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing indole-2-carboxylic acid and its esters?
A1: The two most prevalent methods are the Reissert and Fischer indole syntheses. The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1][2] The Fischer indole synthesis utilizes the reaction of a phenylhydrazine with pyruvic acid or a pyruvate ester under acidic conditions.[3]
Q2: My Fischer indole synthesis of ethyl indole-2-carboxylate is giving a low yield. What are the potential causes?
A2: Low yields in the Fischer indole synthesis can stem from several factors:
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) are critical and often require empirical optimization.[3]
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Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage and other side reactions.[3]
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Steric Hindrance: Bulky substituents on either the phenylhydrazine or the pyruvate starting material can impede the reaction.[3]
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Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[3]
Q3: I am observing a significant amount of decarboxylated product in my final material. How can I prevent this?
A3: Indole-2-carboxylic acids are prone to decarboxylation, especially at elevated temperatures.[1] To minimize this, consider the following:
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Avoid High Temperatures: If possible, conduct the synthesis and purification at lower temperatures.
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Decarboxylation during Synthesis: In some cases, such as the Reissert synthesis, the reductive cyclization can be followed by a deliberate decarboxylation step by heating.[1] If the carboxylic acid is the desired product, this heating step should be avoided.
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Catalyst Choice: Certain decarboxylation methods for indole-2-carboxylic acids employ a copper salt catalyst in refluxing N,N-dimethylacetamide.[4] Avoiding these conditions will prevent unwanted decarboxylation.
Q4: I am attempting an N-alkylation of my indole-2-carboxylate, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity for N-alkylation?
A4: The C3 position of the indole ring is also nucleophilic, leading to competitive C-alkylation. To favor N-alkylation:
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Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic method to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which favors N-alkylation.[5]
-
Thermodynamic Control: The N-alkylated product is generally the more thermodynamically stable isomer. Running the reaction at a higher temperature can favor the formation of the N-alkylated product.
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Protecting Groups: If direct N-alkylation is problematic, consider protecting the nitrogen with a group like Boc, tosyl, or SEM, followed by deprotection.[3]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | Screen different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the most promising catalyst. Polyphosphoric acid (PPA) is also a commonly used and effective catalyst.[6] |
| N-N Bond Cleavage | If your phenylhydrazine has strong electron-donating groups, consider using a milder Lewis acid catalyst, which can sometimes improve the efficiency of the cyclization.[7] |
| Impure Starting Materials | Ensure the purity of the phenylhydrazine and ethyl pyruvate starting materials, as impurities can lead to unwanted side reactions.[3] |
| Suboptimal Temperature | Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and side product formation. |
Problem 2: Unwanted Decarboxylation of Indole-2-carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| High Temperature during Workup/Purification | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. For purification by recrystallization, choose a solvent system that allows for crystallization at or below room temperature if possible. |
| Acidic or Basic Conditions at High Temperature | Neutralize the reaction mixture before any high-temperature steps. Prolonged heating under strongly acidic or basic conditions can promote decarboxylation. |
| Synthesis Method | In the Reissert synthesis, the final step is often a thermal decarboxylation.[1] If the carboxylic acid is the desired product, isolate it after the reductive cyclization step without heating. |
Problem 3: Mixture of N- and C3-Alkylation Products
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Indole Nitrogen | Use a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF to ensure complete formation of the indolate anion before adding the alkylating agent.[5] |
| Kinetic vs. Thermodynamic Control | C3-alkylation is often the kinetically favored product, especially at lower temperatures. Try running the reaction at a higher temperature to favor the thermodynamically more stable N-alkylated product. |
| Solvent Effects | The choice of solvent can influence the regioselectivity. For example, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[5] |
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation of Ethyl Indole-2-carboxylate
| Entry | Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |
| 1 | Allyl Bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | 95 | [8] |
| 2 | Benzyl Bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | 98 | [8] |
| 3 | Amyl Bromide | NaOEt | Ethanol | 1H-indole-2-carboxylic acid | 85 | [8] |
| 4 | Allyl Bromide | NaOEt | Ethanol | 1-allyl-1H-indole-2-carboxylic acid | 35 | [8] |
| 5 | Benzyl Bromide | NaOEt | Ethanol | 1-benzyl-1H-indole-2-carboxylic acid | 45 | [8] |
Note: In entries 3-5, saponification of the ester occurred in addition to or instead of N-alkylation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Fischer Indole Synthesis
This protocol is adapted from a literature procedure.[9]
Materials:
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Phenylhydrazine
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Ethyl pyruvate
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Glacial acetic acid
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Ethanol
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.0 eq) dropwise with stirring. Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 1 hour.
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Cyclization: Cool the reaction mixture to room temperature. Slowly add polyphosphoric acid (PPA) with vigorous stirring. The mixture will become viscous. Heat the mixture to 80-90 °C for 30 minutes.
-
Workup and Purification: Cool the reaction to room temperature and pour it onto crushed ice. The product will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Indole-2-carboxylic Acid via Reissert Synthesis
This protocol is based on the general principles of the Reissert synthesis.[1][2]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Condensation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature. Stir the reaction at room temperature for 12-16 hours.
-
Reductive Cyclization: Slowly add glacial acetic acid to the reaction mixture, followed by the portion-wise addition of zinc dust (3-4 eq). The reaction is exothermic; maintain the temperature below 40 °C with an ice bath. After the addition is complete, stir at room temperature for 2-3 hours.
-
Workup and Purification: Filter the reaction mixture to remove excess zinc and salts. Concentrate the filtrate under reduced pressure. Add water and acidify with HCl to a pH of 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry to yield indole-2-carboxylic acid.
Protocol 3: HPLC Analysis of Reaction Mixture
This method can be adapted for the analysis of side products in the synthesis of indole-2-carboxylic acid derivatives.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 220 nm and 280 nm
Mandatory Visualizations
Caption: Workflow for the Fischer Indole Synthesis of Ethyl Indole-2-carboxylate.
Caption: Troubleshooting logic for low yields in indole synthesis.
Caption: Factors influencing N- vs. C3-alkylation regioselectivity.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the entrapment efficiency of MICA in nanosponge delivery systems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the entrapment efficiency of MICA in nanosponge delivery systems.
Troubleshooting Guide: Low Entrapment Efficiency of MICA
Low entrapment efficiency is a common hurdle in the formulation of MICA-loaded nanosponges. The following guide provides a structured approach to identifying and resolving potential issues.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low MICA Entrapment Efficiency (<50%) | Incompatible Polymer/Crosslinker Ratio: An inappropriate ratio can lead to a nanosponge structure with a pore size that is too small or too large for MICA, or insufficient void space.[1] | Systematically vary the polymer-to-crosslinker molar ratio. A higher degree of crosslinking can reduce the void space available for drug loading.[1] |
| Unfavorable MICA Properties: MICA's physicochemical properties may not be ideal for nanosponge encapsulation. | Verify that MICA's molecular weight is ideally between 100 and 400 Da, it has fewer than five condensed rings, a melting point below 250°C, and water solubility of less than 10 mg/mL.[2][3] | |
| Poor Nanosponge Crystallinity: Paracrystalline or poorly crystalline nanosponges have a lower drug loading capacity compared to their crystalline counterparts.[3][4] | Modify the preparation method to favor crystallinity. For instance, in the melting method, ensure a homogenous melt and controlled cooling. In solvent methods, the choice of solvent and reaction time can influence crystallinity. | |
| Precipitation of MICA During Loading | Supersaturation of the Loading Solution: The concentration of MICA in the loading medium exceeds its solubility limit. | Optimize the concentration of MICA in the loading solution. While an excess is needed to drive complexation, a highly supersaturated solution can lead to premature precipitation. |
| Inappropriate Solvent for Loading: The solvent used may not be optimal for both MICA solubility and nanosponge swelling. | Select a solvent in which MICA has moderate solubility. The medium plays a critical role in the interaction between the nanosponge cavities and the drug.[1] | |
| Formation of Aggregates After Loading | Insufficient Sonication: Nanosponge aggregates may not have been fully dispersed prior to or during the loading process. | Ensure adequate sonication of the nanosponge suspension in water before adding the drug to break up any aggregates.[3][4] |
| Zeta Potential Issues: A low zeta potential can lead to particle agglomeration. | Measure the zeta potential of the MICA-loaded nanosponges. If the value is close to neutral, consider modifying the surface charge by selecting different polymers or adding stabilizers. | |
| Inconsistent Batch-to-Batch Entrapment Efficiency | Variability in Preparation Method: Minor deviations in parameters like temperature, stirring speed, or reaction time can lead to inconsistencies. | Strictly adhere to a standardized protocol. For methods like emulsion solvent evaporation, the rate of solvent evaporation and stirring speed are critical.[5] For the melting method, precise temperature control is essential.[6] |
| Inhomogeneous Reactants: Poor mixing of the polymer and crosslinker can result in a non-uniform nanosponge structure. | Ensure thorough and uniform mixing of the reactants before and during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a drug like MICA to be efficiently entrapped in a nanosponge?
A1: For optimal entrapment, MICA should ideally possess the following characteristics:
-
Molecular Structure: Comprised of five or fewer condensed rings.[2][3]
-
Melting Point: Below 250°C.[2][3] Compounds with higher melting points tend to have lower stability constants when complexed with nanosponges.[1]
Q2: How does the choice of polymer and crosslinker impact MICA entrapment?
A2: The polymer and crosslinker are fundamental to the structure and properties of the nanosponge.
-
Polymer Type: The polymer determines the cavity size of the nanosponge. It is crucial to select a polymer that creates a cavity suitable for the dimensions of the MICA molecule.[3] Common polymers include cyclodextrins and their derivatives, ethyl cellulose, and hypercrosslinked polystyrenes.[7]
-
Crosslinker Type and Degree: The crosslinker influences the three-dimensional structure, pore size, and polarity of the nanosponge.[4][6] The degree of crosslinking directly affects the void space available for drug loading and can be adjusted by altering the polymer-to-crosslinker ratio.[1][7]
Q3: Can the nanosponge preparation method influence the entrapment efficiency?
A3: Yes, the preparation method is a critical factor. Different methods yield nanosponges with varying characteristics.
-
Emulsion Solvent Evaporation: This method involves emulsifying a polymer and drug solution in an aqueous phase. The ratio of polymer to drug can be varied to enhance loading capacity.[5]
-
Solvent Method: In this technique, the polymer and crosslinker are dissolved in a suitable solvent. The reaction time and temperature can be controlled to influence the final nanosponge structure.
-
Ultrasound-Assisted Synthesis: This method can produce nanosponges that are spherical and uniform in size, which may lead to more consistent drug loading.[5][7]
Q4: What is the standard procedure for loading MICA into nanosponges?
A4: The general procedure for loading MICA into pre-formed nanosponges is as follows:
-
Pre-treat the nanosponges to achieve a mean particle size below 500 nm.
-
Suspend the nanosponges in water and sonicate to prevent aggregation.
-
Centrifuge the suspension to isolate the colloidal fraction.
-
Prepare an aqueous suspension of the nanosponges and add an excess amount of MICA.
-
Maintain the suspension under constant stirring for a specific duration to allow for complexation.
-
Separate the MICA-loaded nanosponges from the uncomplexed drug by centrifugation.
-
The solid MICA-nanosponge complex can be obtained by freeze-drying or solvent evaporation.[3][4]
Q5: Which analytical techniques are recommended for quantifying MICA entrapment efficiency?
A5: To determine the entrapment efficiency, you first need to separate the unentrapped MICA from the nanosponge-MICA complex. This is typically done by centrifugation, followed by quantifying the amount of free MICA in the supernatant. The following techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the amount of MICA in the supernatant.[5]
-
UV-Vis Spectroscopy: If MICA has a chromophore, UV-Vis spectroscopy can be a straightforward and rapid method for quantification.[8] The entrapment efficiency is then calculated using the following formula:
Entrapment Efficiency (%) = [(Total Amount of MICA - Amount of Free MICA) / Total Amount of MICA] x 100
Experimental Protocols
Protocol 1: Preparation of Nanosponges using Emulsion Solvent Evaporation Method
-
Dispersed Phase Preparation: Dissolve ethyl cellulose and MICA in 20 mL of dichloromethane.
-
Continuous Phase Preparation: Dissolve polyvinyl alcohol in 150 mL of distilled water.
-
Emulsification: Slowly add the dispersed phase to the continuous phase while stirring at 1000 rpm for approximately 2 hours using a magnetic stirrer.
-
Nanosponge Collection: Collect the formed nanosponges by filtration.
-
Drying: Dry the collected nanosponges in an oven at 40°C for 24 hours.[5]
Protocol 2: Determination of MICA Entrapment Efficiency
-
Sample Preparation: Accurately weigh a specific amount of MICA-loaded nanosponges and disperse them in a suitable solvent.
-
Separation of Free MICA: Centrifuge the dispersion to pellet the nanosponges.
-
Quantification of Free MICA: Carefully collect the supernatant and analyze the concentration of free MICA using a validated HPLC or UV-Vis spectroscopy method.
-
Calculation: Calculate the entrapment efficiency using the formula mentioned in FAQ 5.
Visualizations
Experimental Workflow for Nanosponge Preparation and MICA Loading
Caption: Workflow for MICA-loaded nanosponge synthesis and analysis.
Logical Relationship of Factors Affecting MICA Entrapment Efficiency
Caption: Key factors influencing MICA entrapment efficiency.
References
- 1. The ascension of nanosponges as a drug delivery carrier: preparation, characterization, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanosponge: A promising and intriguing strategy in medical and pharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the skin permeability and topical delivery of 6-Methoxy-1H-indole-2-carboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and formulation scientists working on improving the skin permeability and topical delivery of 6-Methoxy-1H-indole-2-carboxylic acid (MICA).
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and in vitro testing of MICA for topical delivery.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| MICA-TS01 | Low Permeation Flux in Franz Cell Assay | 1. Poor Solubility in Formulation: MICA may not be fully solubilized in the vehicle, limiting the concentration gradient for diffusion.[1][2] 2. High Crystallinity of MICA: The solid-state properties of the API can hinder its release from the formulation.[3] 3. Suboptimal Vehicle Selection: The formulation may not be optimized to facilitate partitioning of MICA into the stratum corneum. 4. Skin Barrier Integrity: The skin membrane used in the assay may be too thick or have compromised integrity.[4] | 1. Solubility Enhancement: Increase MICA solubility by adjusting the pH of the formulation (for the carboxylic acid group), or by incorporating co-solvents (e.g., propylene glycol, ethanol).[5] 2. Formulation Strategies: Consider nanoformulations like nano-emulsions or solid lipid nanoparticles to improve solubility and penetration.[2][6][7] Lipid-based carriers can also enhance permeation.[6] 3. Permeation Enhancers: Incorporate chemical permeation enhancers (e.g., fatty acids, terpenes, or Azone) that can reversibly disrupt the stratum corneum lipids.[8][9] 4. Standardize Skin Model: Ensure consistent skin thickness and integrity. Use standardized protocols for skin preparation.[10] |
| MICA-TS02 | High Variability in Permeation Data | 1. Inconsistent Formulation Application: Uneven application of the topical formulation onto the skin membrane. 2. Air Bubbles in Receptor Chamber: Air bubbles trapped beneath the skin membrane can impede diffusion.[11] 3. Biological Variability of Skin Samples: Significant differences between skin donors or skin sections.[12] 4. Analytical Method Inaccuracy: Issues with the HPLC method used for quantification.[13] | 1. Standardize Dosing: Use a positive displacement pipette or a specific applicator to apply a consistent amount of the formulation.[11] 2. Careful Assembly: Ensure the Franz diffusion cell is assembled carefully to avoid trapping air bubbles. Degas the receptor fluid before use.[11] 3. Increase Replicates: Increase the number of replicates (n≥3) to account for biological variability and improve statistical power.[13] 4. Method Validation: Validate the analytical method for accuracy, precision, and linearity in the relevant receptor medium. |
| MICA-TS03 | Formulation Instability (Phase Separation, Crystallization) | 1. Incompatible Excipients: Chemical interactions between MICA and other formulation components.[14] 2. pH Shift: Changes in pH over time can affect the solubility and stability of MICA.[3] 3. Temperature Fluctuations: Exposure to high or low temperatures during storage can lead to phase separation in emulsions or creams.[3][15] | 1. Excipient Compatibility Studies: Conduct compatibility studies with selected excipients before finalizing the formulation.[14] 2. Buffering Agents: Incorporate a suitable buffering system to maintain the optimal pH for MICA's stability and solubility. 3. Stability Testing: Perform stability studies under different temperature and humidity conditions as per ICH guidelines.[16] 4. Protective Packaging: Use appropriate packaging to protect the formulation from light and air, which can cause degradation.[15] |
| MICA-TS04 | Signs of Skin Irritation in Ex Vivo Models | 1. High Concentration of Permeation Enhancers: Some permeation enhancers can be irritating at high concentrations.[17] 2. Extreme pH of Formulation: A pH that is too high or too low can cause skin irritation.[5] 3. API-Induced Irritation: MICA itself may have an irritant potential at the tested concentration. | 1. Optimize Enhancer Concentration: Determine the minimum effective concentration of the permeation enhancer that provides the desired flux without causing irritation. 2. Adjust Formulation pH: Adjust the pH of the formulation to be within the physiological range of the skin (typically pH 4.1-5.8).[5] 3. Lower API Concentration: If irritation persists, consider lowering the concentration of MICA in the formulation or exploring prodrug strategies to mask the irritating functional group.[18] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key physicochemical properties of MICA to consider for topical formulation? A1: Key properties include its molecular weight, log P (lipophilicity), solubility in various solvents, and pKa of the carboxylic acid group. These factors will influence its ability to be formulated into a stable product and to permeate the skin barrier.[1] Ideally, a topical drug should have a molecular weight under 500 Da and a log P value between 1 and 3.[8]
-
Q2: Which formulation type is most suitable for MICA? A2: The choice of formulation (e.g., cream, gel, ointment, nanoemulsion) depends on the desired release profile and the solubility of MICA.[2][16] Nanoemulsions or lipid-based carriers can be advantageous for improving the permeation of poorly soluble compounds.[6][7] Gels may be suitable for a more rapid release, while ointments provide more occlusion.
-
Q3: How can I improve the solubility of MICA in my formulation? A3: You can utilize co-solvents like ethanol or propylene glycol, adjust the pH to ionize the carboxylic acid group, or employ advanced delivery systems like liposomes or solid lipid nanoparticles.[6][9]
In Vitro Permeation Testing (IVPT)
-
Q4: What is the standard experimental setup for assessing the skin permeability of MICA? A4: The most common in vitro method is the Franz diffusion cell assay.[19][20] This involves mounting a section of skin (human or animal) between a donor chamber (where the MICA formulation is applied) and a receptor chamber filled with a physiological buffer.[11][19]
-
Q5: What type of skin membrane should I use for my Franz cell experiments? A5: Excised human skin is considered the gold standard for predicting in vivo performance.[10][21] However, due to availability and ethical considerations, animal models (e.g., porcine or rodent skin) are often used in preliminary screening.[10] It's crucial to be aware that animal skin can be more permeable than human skin.
-
Q6: How is the amount of MICA that permeates the skin quantified? A6: Samples are periodically collected from the receptor fluid and analyzed using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.[10][13] This allows for the calculation of the cumulative amount of MICA permeated over time and the steady-state flux.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of MICA from a topical formulation through an excised skin membrane.
Materials:
-
Vertical Franz diffusion cells[20]
-
Excised human or porcine skin
-
MICA topical formulation
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizing agent if MICA has low aqueous solubility)[11]
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C[11]
-
HPLC system for analysis
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate-sized sections to fit the Franz cells. If required, the epidermis can be separated from the dermis by heat treatment (e.g., 60°C water for 60 seconds).[19]
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[11][19]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[11] Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in the heating block set to maintain a skin surface temperature of 32°C.
-
Formulation Application: Apply a precise amount of the MICA formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[11]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for HPLC analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[11][19]
-
Data Analysis: Quantify the concentration of MICA in each sample using a validated HPLC method. Calculate the cumulative amount of MICA permeated per unit area (µg/cm²) at each time point, correcting for sample removal. Plot the cumulative amount versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[19]
Data Presentation
Table 1: Hypothetical Permeation Parameters of MICA from Different Formulations
| Formulation ID | Formulation Type | Permeation Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (hours) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| MICA-F1 | Simple Gel (1% HPMC) | None | 0.85 ± 0.12 | 3.5 ± 0.4 | 0.085 |
| MICA-F2 | O/W Cream | None | 1.20 ± 0.21 | 3.1 ± 0.5 | 0.120 |
| MICA-F3 | O/W Cream | 5% Oleic Acid | 4.75 ± 0.55 | 2.2 ± 0.3 | 0.475 |
| MICA-F4 | Nanoemulsion | None | 6.10 ± 0.78 | 1.8 ± 0.2 | 0.610 |
Data are presented as mean ± standard deviation (n=6). All formulations contain 1% w/w MICA.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for development and testing of topical MICA formulations.
Signaling Pathway
References
- 1. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 3. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 4. pharmtech.com [pharmtech.com]
- 5. youtube.com [youtube.com]
- 6. Innovative Techniques For Enhancing Topical Drug Delivery In Dermatological Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 7. Frontiers | Recent advances and future prospective of topical and transdermal delivery systems [frontiersin.org]
- 8. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. alterlab.co.id [alterlab.co.id]
- 12. youtube.com [youtube.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. blog.groupeparima.com [blog.groupeparima.com]
- 15. pharmtech.com [pharmtech.com]
- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 17. Enhancing Skin Permeation of Biphenylacetic Acid (BPA) Using Salt Formation with Organic and Alkali Metal Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
Media composition optimization for enhanced MICA production by Bacillus toyonensis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the production of 6-methoxy-1H-Indole-2-carboxylic acid (MICA), an antifungal metabolite, from Bacillus toyonensis.
Frequently Asked Questions (FAQs)
Q1: What is the MICA produced by Bacillus toyonensis?
A1: The MICA produced by Bacillus toyonensis is this compound. It is an antifungal secondary metabolite and should not be confused with the Major Histocompatibility Complex Class I-Related Chain A (MICA) protein involved in the human immune response.
Q2: What is the primary benefit of optimizing the media composition for B. toyonensis?
A2: Optimizing the media composition and environmental factors can significantly increase the yield of MICA. Studies have shown that a statistically optimized process can lead to an approximately 3.49-fold increase in production.[1]
Q3: What were the most influential factors in enhancing MICA production in the cited study?
A3: The study that optimized MICA production identified starch as the carbon source and peptone as the nitrogen source to be key nutritional factors.[1] Additionally, environmental factors such as agitation rate, pH, and temperature were crucial for maximizing the yield.[1]
Q4: What is Response Surface Methodology (RSM) and why was it used?
A4: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes.[1] It is particularly useful for understanding the relationships between several independent variables and one or more response variables. In this context, it was used to efficiently explore the effects of different media components and environmental conditions on MICA yield, reducing the number of required experimental runs.[1]
Troubleshooting Guide
Issue: Low or no MICA production despite using the recommended strain.
-
Question: My Bacillus toyonensis culture is growing, but the yield of the antifungal metabolite MICA is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low MICA yield can stem from several factors. Firstly, ensure your culture media composition matches the optimized parameters. The choice of carbon and nitrogen sources is critical. Secondly, verify that the environmental conditions, including pH, temperature, and agitation speed, are set to the optimal values determined through RSM analysis. Deviation from these setpoints can drastically affect secondary metabolite production. Finally, consider the age of the inoculum and the overall health of the bacterial culture, as these can also impact productivity.
Issue: Inconsistent results between experimental batches.
-
Question: I am observing significant variability in MICA production across different fermentation batches, even though I am trying to maintain the same conditions. How can I improve consistency?
-
Answer: Batch-to-batch variability often points to subtle inconsistencies in experimental setup. Ensure precise control over all parameters identified as significant by the optimization studies. This includes meticulous preparation of the media, accurate pH adjustments, and calibrated temperature and agitation controls in your bioreactor or shaker. Implementing a standardized operating procedure for inoculum preparation, including culture age and cell density, can also help minimize variability.
Issue: Poor bacterial growth.
-
Question: My Bacillus toyonensis culture is not reaching the expected cell density. What could be wrong?
-
Answer: Poor growth can be attributed to several factors. Check for potential contamination of your culture. Ensure the sterility of your media and equipment. Review the composition of your growth medium; while optimized for MICA production, the basal media components must support robust primary growth. Also, confirm that the incubation temperature and pH are within the optimal range for B. toyonensis growth, which may have a broader range than that for optimal MICA production.
Data Presentation
Table 1: Optimized Media Composition and Environmental Factors for Enhanced MICA Production
| Parameter | Factor | Optimized Value |
| Nutritional | ||
| Carbon Source | Starch | 5 g/L |
| Nitrogen Source | Peptone | 5 g/L |
| Environmental | ||
| Agitation Rate | - | 150 rpm |
| pH | - | 6 |
| Temperature | - | 40 °C |
This data is derived from a study utilizing Response Surface Methodology to optimize MICA production by Bacillus toyonensis isolate OQ071612.[1]
Experimental Protocols
Methodology for Optimization of MICA Production using Response Surface Methodology (RSM)
This protocol outlines the steps to optimize media composition and environmental factors for enhanced MICA production by Bacillus toyonensis using a face-centered central composite design (CCD), a type of RSM.
-
Strain and Inoculum Preparation:
-
Use a pure culture of Bacillus toyonensis.
-
Prepare a seed culture by inoculating a suitable broth medium and incubating at the strain's optimal growth temperature until it reaches the mid-logarithmic phase.
-
-
Experimental Design:
-
A face-centered central composite design (CCD) was employed to investigate the effect of five independent variables: carbon source (starch), nitrogen source (peptone), temperature, pH, and agitation rate.[1]
-
Each factor was evaluated at three levels: -1 (low), 0 (central), and +1 (high).[1]
-
The Design Expert® software was used to generate a total of 22 experimental runs.[1]
-
-
Fermentation:
-
For each of the 22 experimental runs, prepare the fermentation medium according to the specific combination of factor levels determined by the CCD.
-
Inoculate each flask with a standardized amount of the seed culture.
-
Incubate the flasks under the specified conditions of temperature, agitation, and initial pH for a predetermined period (e.g., 4 days).[1]
-
-
Quantification of MICA Production:
-
After the incubation period, harvest the culture broth.
-
Extract the MICA metabolite using an appropriate solvent.
-
Quantify the concentration of MICA. The original study used the diameter of the inhibition zone against Candida albicans as the response value.[1]
-
-
Data Analysis:
-
Input the measured response (MICA concentration or inhibition zone diameter) for each of the 22 runs into the Design Expert® software.
-
Use the software to perform an analysis of variance (ANOVA) and fit the data to a second-order polynomial equation.
-
Generate response surface plots and contour plots to visualize the relationship between the variables and the response.
-
Determine the optimal levels of each factor for maximizing MICA production.
-
-
Model Validation:
-
Conduct a confirmatory experiment using the predicted optimal conditions to validate the model.
-
Compare the experimental result with the predicted value to determine the accuracy of the optimization process. A confirmatory experiment in the source study validated the accuracy of the optimization, resulting in a 3.49-fold increase in production.[1]
-
Mandatory Visualizations
Caption: Workflow for MICA production optimization using RSM.
Caption: Troubleshooting decision tree for low MICA yield.
References
Validation & Comparative
Comparing the antifungal activity of MICA with fluconazole against Candida albicans.
For Immediate Release
In the ongoing challenge to manage infections caused by Candida albicans, the choice of an effective antifungal agent is paramount. This guide provides a detailed comparison of the in vitro activity of two prominent antifungals: micafungin (MICA), an echinocandin, and fluconazole (FLC), a triazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antifungal potency, and the experimental methodologies used for their evaluation.
Executive Summary
Micafungin consistently demonstrates superior in vitro activity against Candida albicans when compared to fluconazole, particularly against isolates with acquired resistance to azoles. Micafungin, a non-competitive inhibitor of (1→3)-β-D-glucan synthase, disrupts fungal cell wall integrity, leading to potent fungicidal activity.[1] In contrast, fluconazole inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, resulting in fungistatic activity.[2] This fundamental difference in their mechanism of action is reflected in their comparative performance, especially against fluconazole-resistant strains of C. albicans.
Comparative Antifungal Potency: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's potency. The data presented below, derived from studies employing the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method, highlights the comparative efficacy of micafungin and fluconazole against both fluconazole-susceptible and fluconazole-resistant C. albicans isolates.
Table 1: Comparative MIC Distribution of Micafungin and Fluconazole against Candida albicans
| Antifungal Agent | Isolate Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Micafungin | Fluconazole-Susceptible | 0.015 | 0.03 | 0.004–0.03 |
| Fluconazole-Resistant | 0.015 | 0.03 | 0.007–0.25 | |
| Fluconazole | Fluconazole-Susceptible | 0.25 - 0.5 | 0.5 - 1.0 | ≤ 8.0 |
| Fluconazole-Resistant | ≥ 64 | ≥ 64 | > 64 |
Data compiled from multiple sources where MICs were determined using the CLSI M27-A2 method or a similar broth microdilution technique.[3][4][5]
As evidenced in Table 1, micafungin exhibits potent activity against C. albicans, with consistently low MIC values irrespective of the isolate's susceptibility to fluconazole.[4] Notably, the MIC₉₀ for micafungin against fluconazole-resistant C. albicans is 0.03 µg/mL, underscoring its efficacy against these challenging strains.[4]
Fungicidal vs. Fungistatic Activity: Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of an antifungal agent's effect on fungal viability over time. These studies reveal a significant difference in the activity of micafungin and fluconazole against C. albicans.
Micafungin demonstrates concentration-dependent fungicidal activity, defined as a ≥3-log₁₀ (99.9%) reduction in colony-forming units (CFU/mL) from the initial inoculum.[2] This rapid killing effect is a hallmark of its mechanism of action. In contrast, fluconazole typically exhibits fungistatic activity, inhibiting fungal growth without causing significant cell death.[6]
While a direct comparative time-kill curve from a single study is not available in the immediate search results, a qualitative comparison based on existing data indicates that at concentrations above their respective MICs, micafungin would be expected to show a rapid and sustained decrease in viable C. albicans cells, whereas fluconazole would primarily prevent the fungal population from expanding.
Mechanisms of Action: A Tale of Two Targets
The distinct antifungal activities of micafungin and fluconazole stem from their unique molecular targets within the C. albicans cell.
Micafungin: Targeting the Fungal Cell Wall
Micafungin belongs to the echinocandin class of antifungals and acts by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme complex.[1] This enzyme is crucial for the synthesis of β-D-glucan, a major structural component of the fungal cell wall. By disrupting cell wall synthesis, micafungin compromises the structural integrity of the fungal cell, leading to osmotic instability and ultimately, cell lysis.[1]
Fluconazole: Inhibiting Ergosterol Synthesis
Fluconazole is a triazole antifungal that targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and function, leading to the inhibition of fungal growth.[2][7]
Experimental Protocols
The data presented in this guide are based on standardized in vitro antifungal susceptibility testing methods. The following provides an overview of the key experimental protocols.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A2)
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent.
Key Steps:
-
Inoculum Preparation: A standardized suspension of C. albicans is prepared in RPMI 1640 medium, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Antifungal Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to the wells containing the antifungal dilutions and incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control. For azoles like fluconazole, this is often a prominent reduction in turbidity, while for echinocandins like micafungin, it can be complete inhibition.[8][9][10]
Time-Kill Assay
Time-kill assays assess the rate at which an antifungal agent kills a fungal population.
Key Steps:
-
Inoculum Preparation: A higher starting inoculum of C. albicans (typically 1-5 x 10⁵ CFU/mL) is prepared.[6]
-
Assay Setup: The fungal suspension is added to tubes containing broth with and without various concentrations of the antifungal agent (often multiples of the MIC).
-
Incubation and Sampling: The tubes are incubated with agitation, and samples are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[11]
-
Viable Cell Counting: The samples are serially diluted and plated on agar to determine the number of viable fungal cells (CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered fungicidal.[2]
Conclusion
Based on the available in vitro data, micafungin demonstrates a more potent and rapid antifungal activity against Candida albicans compared to fluconazole. Its distinct mechanism of action, targeting the fungal cell wall, results in fungicidal effects and maintains efficacy against fluconazole-resistant isolates. Fluconazole, while an effective fungistatic agent against susceptible strains, is limited by the emergence of resistance. These findings underscore the importance of considering the specific antifungal agent and the susceptibility profile of the infecting isolate in the management of C. albicans infections. Further head-to-head in vivo studies are warranted to fully elucidate the clinical implications of these in vitro differences.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. academic.oup.com [academic.oup.com]
6-Methoxy-1H-indole-2-carboxylic acid versus other indole derivatives for antibacterial activity.
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Indole, a prominent heterocyclic scaffold, has emerged as a promising foundation for the development of new antibacterial drugs. This guide provides a comparative analysis of the antibacterial efficacy of various indole derivatives, with a focus on their activity against clinically relevant Gram-positive and Gram-negative bacteria. While the primary focus of this guide is on antibacterial activity, it is important to note that some indole derivatives, such as 6-methoxy-1H-indole-2-carboxylic acid, have been more extensively studied for their antifungal properties. Direct comparative data on the antibacterial activity of this compound against other indole derivatives is limited in the current body of scientific literature.
Comparative Antibacterial Activity of Indole Derivatives
The antibacterial efficacy of various indole derivatives has been evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected indole derivatives against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA) and Escherichia coli. Lower MIC values indicate greater antibacterial potency.
| Indole Derivative Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole Conjugate | Compound 2h | Staphylococcus aureus | 6.25 | [1] |
| Indole-Triazole Conjugate | Compound 3d | Staphylococcus aureus | 6.25 | [1] |
| Indole-Thiadiazole Conjugate | Compound 2c | MRSA | 6.25 | [1] |
| Indole-Triazole Conjugate | Compound 3d | MRSA | 6.25 | [1] |
| Indole-Hydrazone Derivative | Compound 7 | Staphylococcus aureus | 6.25 | [2] |
| Indole-Hydrazone Derivative | Compound 8 | MRSA | 6.25 | [2] |
| Indole-Core Derivative | Compound CZ74 | MRSA | 2-4 | [3] |
| Indole Triazole Conjugate | ITC | Staphylococcus aureus | 0.368 ± 0.036 | [4] |
| Indole Triazole Conjugate | ITC | Escherichia coli | 0.639 ± 0.018 | [4] |
| Various Indole-Hydrazones | Compounds 1, 5, 6, 7, 9, 13, 14, 15, 17, 18 | Escherichia coli | 50 | [2] |
| Sertindole | Sertindole | Staphylococcus aureus | ~11 - ~22 | [5] |
| Sertindole | Sertindole | Escherichia coli | >22 | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.[6][7][8][9][10]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the indole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Bacterial Strains: Use fresh, pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown on an appropriate agar medium.
-
Growth Medium: Prepare a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
2. Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Add a specific volume of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells. This creates a range of decreasing concentrations of the compound across the plate.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only the medium and the inoculum, and a sterility control well containing only the medium.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unveiling the Architecture of a Key Immune Ligand: A Comparative Guide to Validating MICA's Molecular Structure
For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure of the MHC class I polypeptide-related sequence A (MICA) is paramount. MICA's role as a stress-induced ligand for the NKG2D receptor places it at the heart of immune surveillance against tumors and viral infections. Validating its three-dimensional structure is a critical step in deciphering its function and developing novel immunotherapies. This guide provides a comparative overview of the primary techniques used for this purpose: X-ray crystallography and various spectroscopic methods, supported by experimental data and detailed protocols.
A Tale of Two Techniques: X-ray Crystallography vs. Spectroscopic Methods
The gold standard for determining the high-resolution, three-dimensional structure of proteins is X-ray crystallography . This powerful technique relies on the diffraction of X-rays by a crystallized protein to generate an electron density map, from which the atomic coordinates can be deduced. In contrast, spectroscopic techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a wealth of complementary information about a protein's structure, dynamics, and modifications in a solution state, which can be more representative of its native environment.
This guide will delve into a comparison of these methods, using the validation of MICA's molecular structure as a case study.
Quantitative Comparison of Structural Validation Techniques for MICA
The following table summarizes the key quantitative data obtained from X-ray crystallography and the potential insights from spectroscopic techniques for the MICA protein.
| Technique | Parameter | MICA*008 in complex with 1D5 Fab (PDB: 6DDM) | MICA in complex with NKG2D (PDB: 1HYR) | MICA mutants in complex with NKG2D (PDB: 7FI8) |
| X-ray Crystallography | Resolution (Å) | 1.30 | 2.70 | 2.80 |
| R-Value Work | 0.188 | 0.227 | 0.204 | |
| R-Value Free | 0.205 | 0.282 | 0.267 | |
| Circular Dichroism (CD) | Information Gained | Secondary structure content (α-helix, β-sheet) | Folding and conformational changes | Thermal stability |
| Nuclear Magnetic Resonance (NMR) | Information Gained | 3D structure and dynamics in solution | Protein-ligand interactions | Mapping of binding sites |
| Mass Spectrometry (MS) | Information Gained | Confirmation of amino acid sequence | Identification of post-translational modifications (e.g., glycosylation)[1] | Analysis of protein complexes |
In-Depth Look at Experimental Methodologies
X-ray Crystallography: Capturing MICA in Crystalline Form
X-ray crystallography provides an atomic-level snapshot of a protein's structure. The high resolution achieved for MICA in various complexes allows for a detailed understanding of its interaction with binding partners like the NKG2D receptor.
Experimental Protocol for X-ray Crystallography of a MICA Complex:
-
Protein Expression and Purification:
-
The extracellular domain of the desired MICA allele (e.g., MICA*008) and its binding partner (e.g., the Fab fragment of an antibody) are typically expressed in a suitable system, such as mammalian cells (e.g., HEK293) or E. coli.[2]
-
The proteins are purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., His-tag or Protein A) and size-exclusion chromatography.
-
-
Crystallization:
-
The purified MICA complex is concentrated to an optimal concentration (typically 5-15 mg/mL).
-
Crystallization screening is performed using various commercially available or custom-made screens that vary in precipitant, buffer, and salt conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystals are grown over several days to weeks at a constant temperature.
-
-
Data Collection and Structure Determination:
-
Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure as a search model.
-
The initial model is refined against the experimental data, and the quality of the final structure is assessed using metrics like R-work and R-free.
-
Spectroscopic Techniques: A Dynamic View of MICA
While X-ray crystallography provides a static picture, spectroscopic techniques offer insights into the behavior of MICA in a more physiological, solution-based environment.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure content.
Experimental Protocol for Circular Dichroism of MICA:
-
Sample Preparation:
-
A purified MICA solution (0.1-1 mg/mL) is prepared in a CD-compatible buffer (e.g., phosphate buffer with low salt concentration). The buffer should be transparent in the far-UV region.
-
The exact protein concentration is determined using a reliable method, such as UV absorbance at 280 nm with a calculated extinction coefficient.
-
-
Data Acquisition:
-
CD spectra are recorded at a controlled temperature using a spectropolarimeter.
-
Data are typically collected from 260 nm to 190 nm.
-
A baseline spectrum of the buffer is also recorded and subtracted from the protein spectrum.
-
-
Data Analysis:
-
The resulting spectrum of mean residue ellipticity versus wavelength is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turns, and random coil structures.
-
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. It relies on the magnetic properties of atomic nuclei.
Experimental Protocol for NMR Analysis of MICA:
-
Isotope Labeling and Protein Preparation:
-
For detailed structural studies, MICA is typically expressed in media containing ¹⁵N-labeled and/or ¹³C-labeled nutrients to produce isotopically enriched protein.
-
The protein is purified to high homogeneity and dissolved in a suitable NMR buffer, often containing a small percentage of D₂O for the lock signal. The protein concentration is typically in the 0.1-1 mM range.
-
-
NMR Data Acquisition:
-
A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer. These experiments provide information about the chemical shifts of the backbone and side-chain atoms.
-
Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are used to identify protons that are close in space, providing distance restraints for structure calculation.
-
-
Structure Calculation and Validation:
-
The collected NMR data are processed, and the resonances are assigned to specific atoms in the protein sequence.
-
The distance and dihedral angle restraints derived from the NMR data are used in computational software to calculate an ensemble of structures that are consistent with the experimental data.
-
The quality of the final structure ensemble is assessed using various validation tools.
-
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In the context of protein structure validation, it is invaluable for confirming the primary sequence and identifying any post-translational modifications (PTMs).
Experimental Protocol for Mass Spectrometry of MICA:
-
Sample Preparation and Digestion:
-
The purified MICA protein is denatured, reduced, and alkylated to break disulfide bonds and unfold the protein.
-
The protein is then digested into smaller peptides using a specific protease, such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
The fragmentation patterns of the peptides are used to determine their amino acid sequences.
-
These sequences are then matched against the known sequence of MICA to confirm its identity.
-
Mass shifts in the peptides can indicate the presence and location of post-translational modifications, such as glycosylation, which is a known modification of MICA.[1]
-
Visualizing the Workflow and Biological Context
To better illustrate the relationships between these techniques and the biological relevance of MICA, the following diagrams have been generated using the DOT language.
Conclusion: An Integrated Approach is Key
Validating the molecular structure of MICA requires a multi-faceted approach. While X-ray crystallography provides unparalleled high-resolution three-dimensional information, spectroscopic techniques like Circular Dichroism, NMR, and Mass Spectrometry are indispensable for a comprehensive understanding. CD offers a rapid assessment of secondary structure and folding, NMR provides insights into the protein's dynamics and structure in a solution environment, and MS confirms the primary sequence and identifies post-translational modifications. By integrating the data from these powerful techniques, researchers can build a complete and accurate picture of MICA's molecular architecture, paving the way for the rational design of novel cancer immunotherapies that target this crucial immune ligand.
References
A Comparative Analysis of 6-Methoxy-1H-indole-2-carboxylic acid Hydrogel and Commercial Antifungals for In Vivo Efficacy
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of a novel 6-Methoxy-1H-indole-2-carboxylic acid (MICA) hydrogel with established commercial antifungal agents. The following sections detail the available preclinical data, experimental methodologies, and potential mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
Fungal infections pose a significant challenge to public health, necessitating the development of novel and effective antifungal therapies. A promising new agent, this compound (MICA), formulated as a nanosponge hydrogel, has demonstrated notable antifungal activity.[1][2] This document aims to contextualize the in vivo performance of this MICA hydrogel by comparing it with widely used commercial antifungals such as fluconazole, amphotericin B, and caspofungin. While direct head-to-head clinical trial data is not yet available, this guide synthesizes existing preclinical findings to offer a preliminary comparative perspective.
Comparative In Vivo Efficacy
The in vivo efficacy of antifungal agents is a critical determinant of their therapeutic potential. Preclinical studies in animal models provide essential data on an agent's ability to control fungal growth, reduce tissue damage, and improve survival outcomes.
This compound (MICA) Hydrogel
A recent preclinical study evaluated a nanosponge hydrogel formulation of MICA (MICA-NS-HG) in a rat model of Candida albicans infection.[1][2] The study reported the following key findings:
-
Enhanced Survival Rates: The MICA-NS-HG formulation was associated with improved survival rates in the animal model.
-
Improved Wound Healing: The hydrogel promoted wound gap repair and overall wound reduction.
-
Anti-inflammatory Effects: A notable inhibition of inflammation was observed at the site of infection.
-
Increased Permeability: The MICA hydrogel demonstrated 1.5-fold greater permeability through rat skin compared to a 1% isoconazole control, suggesting enhanced local drug delivery.[1][2]
It is important to note that this initial study provides a qualitative and semi-quantitative assessment of MICA hydrogel's efficacy. Further studies are needed to quantify its impact on fungal burden in tissues.
Commercial Antifungal Agents
The following table summarizes representative in vivo efficacy data for several commercial antifungals from various murine models of candidiasis. It is crucial to recognize that these results are not from direct comparative studies with MICA hydrogel and that experimental conditions vary across studies.
| Antifungal Agent | Animal Model | Fungal Strain | Key Efficacy Endpoint & Results | Reference |
| Fluconazole | Neutropenic murine disseminated candidiasis | C. albicans GRP-0144 | Fungal Burden Reduction: Dose-dependent reduction in kidney fungal burden. At 24h, untreated mice had a 2.41–3.37 log10 CFU/g increase, while treated mice showed a reduction. | [3] |
| Fluconazole | Murine model of systemic candidiasis | C. albicans | 50% Effective Dose (ED50): 4.56 mg/kg for a 50% reduction in kidney fungal densities. | [4] |
| Amphotericin B | Neutropenic murine bloodstream infection | C. auris (South African Clade, Isolate 2) | Survival Rate: 70% survival at day 7 with 1 mg/kg daily treatment. | [5] |
| Amphotericin B (Cochleated) | Murine oropharyngeal candidiasis | C. albicans | Fungal Burden Reduction: Significantly reduced tongue fungal burden compared to vehicle. | [6][7] |
| Caspofungin | Neutropenic murine bloodstream infection | C. auris | Fungal Burden Reduction: >3-log mean CFU/g decrease in kidney and heart fungal burdens with 3 mg/kg daily for 6 days. | [8][9] |
| Caspofungin | Murine model of systemic candidiasis | C. albicans | Fungal Burden Reduction: Significant reductions in kidney fungal densities. | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of antifungal efficacy in vivo. Below are representative methodologies drawn from the cited literature for evaluating topical and systemic antifungal agents.
Murine Model of Cutaneous Candidiasis (Exemplary Protocol)
-
Animal Model: Immunosuppressed (e.g., via cyclophosphamide administration) albino rats or mice are commonly used.[11][12]
-
Infection: A defined area of the dorsal surface is shaved and abraded. A suspension of Candida albicans (typically 10^6 to 10^8 CFU/mL) is then topically applied to the abraded skin.
-
Treatment Groups:
-
Vehicle control (hydrogel base without active ingredient).
-
Test article (e.g., this compound hydrogel).
-
Positive control (e.g., commercial antifungal cream like fluconazole).
-
Untreated control.
-
-
Treatment Regimen: Topical application of the assigned treatment to the infected area, typically once or twice daily for a specified duration (e.g., 7-14 days).
-
Efficacy Endpoints:
-
Fungal Burden: At the end of the treatment period, a biopsy of the infected skin is taken, homogenized, and serially diluted for plating on appropriate fungal growth media. The number of colony-forming units (CFU) per gram of tissue is then calculated.
-
Histopathology: Skin biopsies are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal elements and assess the extent of inflammation and tissue damage.
-
Clinical Scoring: The severity of the infection can be visually scored based on parameters such as erythema, scaling, and crusting.
-
Murine Model of Systemic Candidiasis (Exemplary Protocol)
-
Animal Model: Neutropenic mice are often used to establish a robust systemic infection.[3][12]
-
Infection: Mice are infected via intravenous (tail vein) injection of a standardized inoculum of Candida albicans.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline).
-
Test article administered via a relevant route (e.g., oral, intraperitoneal, or intravenous).
-
Positive control (e.g., fluconazole, amphotericin B).
-
-
Treatment Regimen: Treatment is typically initiated a few hours post-infection and continued for a defined period.
-
Efficacy Endpoints:
-
Survival: Animals are monitored daily, and survival rates are recorded over time.
-
Fungal Burden: At specified time points, animals are euthanized, and target organs (e.g., kidneys, brain, spleen) are aseptically harvested, homogenized, and plated to determine the fungal burden (log10 CFU/gram of tissue).[3]
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational development and application of antifungal drugs.
This compound (MICA)
The precise antifungal mechanism of MICA is still under investigation. However, studies on related indole derivatives suggest several potential modes of action:
-
Disruption of Cell Membrane Integrity: Indole compounds may interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[13][14]
-
Inhibition of Ergosterol Biosynthesis: Some indole derivatives have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase. Ergosterol is a vital component of the fungal cell membrane.[15][16]
-
Interference with Cell Wall Biosynthesis: Indole derivatives may also disrupt the synthesis of essential fungal cell wall components.[13]
The following diagram illustrates a generalized potential mechanism of action for indole-based antifungals, focusing on the disruption of the fungal cell membrane and its key components.
Caption: Potential antifungal mechanisms of MICA.
Commercial Antifungals
Commercial antifungals target various essential fungal structures and pathways:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
The diagram below illustrates the experimental workflow for evaluating the in vivo efficacy of an antifungal agent in a cutaneous infection model.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 8. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, characterization and in vivo assessment of effective lipidic nanoparticles for dermal delivery of fluconazole against cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpharmsci.com [jpharmsci.com]
- 16. bioengineer.org [bioengineer.org]
A Comparative Analysis of the Antibacterial Spectrum of 6-Methoxy-1H-indole-2-carboxylic Acid Against Foodborne Pathogens
For Immediate Release
A comprehensive evaluation of 6-Methoxy-1H-indole-2-carboxylic acid (MICA) and related indole derivatives reveals a promising, albeit specific, antibacterial profile against key foodborne pathogens. This guide provides a comparative analysis of its efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents.
Executive Summary
This compound, a compound isolated from Bacillus toyonensis, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Listeria monocytogenes and Bacillus cereus. While its spectrum appears to be narrower than some broad-spectrum antibiotics, its efficacy against these significant foodborne pathogens warrants further investigation. This document summarizes the available quantitative data on the antibacterial activity of MICA and related indole compounds, outlines the standard experimental protocols for such evaluations, and visualizes the experimental workflow and a proposed mechanism of action.
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The data available for a compound identified as "Toyoncin," which has been suggested to be this compound, indicates specific activity against Listeria monocytogenes and Bacillus cereus.[1][2] It is important to note that another study characterizes Toyoncin as a 70-amino-acid bacteriocin, creating a discrepancy in its exact chemical identity.[1][3]
For a broader comparative context, the following tables present the MIC values for Toyoncin, alongside other indole derivatives and commonly used antibiotics against a range of foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Toyoncin (potentially this compound) Against Selected Foodborne Pathogens [1]
| Microorganism | Strain | MIC (µM) |
| Listeria monocytogenes | CICC 21633 | 3.13 |
| Listeria monocytogenes | CICC 21634 | 3.13 |
| Listeria monocytogenes | CICC 21635 | 1.56 |
| Bacillus cereus | CICC 10003 | 0.78 |
| Bacillus cereus | CICC 20331 | 1.56 |
| Bacillus cereus | CICC 22741 | 3.13 |
Table 2: Comparative MIC Values (µg/mL) of Other Indole Derivatives Against Foodborne Pathogens
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Salmonella Typhi | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | 0.35 | - | 0.85 | [4] |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7b) | 0.45 | - | 0.95 | [4] |
| Indole-2-carboxylic acid triazole conjugate (I(6)) | Excellent Inhibition | - | - | [5] |
| Indole-2-carboxylic acid triazole conjugate (I(12)) | Excellent Inhibition | - | - | [5] |
Table 3: Comparative MIC Values (µg/mL) of Common Antibiotics Against Foodborne Pathogens
| Antibiotic | Escherichia coli | Staphylococcus aureus | Listeria monocytogenes | Salmonella spp. |
| Ampicillin | - | - | 1 - 15 | 1 - 64 |
| Ciprofloxacin | - | - | - | 0.06 - 8 |
| Gentamicin | - | - | 3 - 100 | 0.5 - 32 |
| Tetracycline | - | - | 2 - 15 | 2 - 32 |
| Vancomycin | - | - | 2 - 80 | - |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to assess the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly employed and reliable technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to each well.
-
Serial Dilutions: The antimicrobial stock solution is serially diluted across the wells of the microtiter plate to create a range of decreasing concentrations.
-
Inoculum Preparation: The test microorganism (e.g., E. coli, S. aureus) is cultured in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard). This bacterial suspension is then diluted to the final inoculum density.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test organism (e.g., 35-37°C for 18-24 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in evaluating and understanding the antibacterial action of this compound, the following diagrams are provided.
While the precise signaling pathways affected by this compound are still under investigation, many indole derivatives are known to exert their antibacterial effects by disrupting the bacterial cell membrane and inhibiting key cellular processes such as respiratory metabolism.[6]
Conclusion
This compound demonstrates targeted antibacterial activity against important foodborne pathogens, particularly Listeria monocytogenes and Bacillus cereus. While more extensive research is required to fully elucidate its antibacterial spectrum and mechanism of action, the available data suggests that the indole-2-carboxylic acid scaffold is a promising area for the development of new antimicrobial agents. Further studies should focus on obtaining a comprehensive MIC profile against a wider range of Gram-positive and Gram-negative foodborne bacteria and clarifying the compound's precise molecular targets within the bacterial cell.
References
- 1. Toyoncin, a Novel Leaderless Bacteriocin That Is Produced by Bacillus toyonensis XIN-YC13 and Specifically Targets B. cereus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toyoncin, a Novel Leaderless Bacteriocin That Is Produced by Bacillus toyonensis XIN-YC13 and Specifically Targets B. cereus and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted indole-2-carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different therapeutic targets, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity
Indole-2-carboxylic acid derivatives have been extensively investigated as potential anticancer agents, targeting various mechanisms including enzyme inhibition and induction of apoptosis.
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion.[1] A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1]
Table 1: SAR of 6-Acetamido-Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors
| Compound | Substitution (R) | IDO1 IC50 (µM) | TDO IC50 (µM) |
| 9o-1 | 4-Chlorophenyl | 1.17 | 1.55 |
| 9p-O | para-Benzoquinone | Double-digit nM | Double-digit nM |
Data sourced from Zhang et al., 2020.[1]
The para-benzoquinone derivative, 9p-O, formed from the oxidation of its precursor, showed significantly enhanced inhibitory activity against both enzymes, with IC50 values in the double-digit nanomolar range.[1] Molecular docking studies suggest that these compounds bind within the active sites of both IDO1 and TDO, providing a basis for further structural optimization.[1]
A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[2] The mechanism of action for these compounds is believed to be the inhibition of tubulin polymerization.[2]
Table 2: SAR of Indole-2-Carboxylic Acid Benzylidene-Hydrazides as Apoptosis Inducers
| Compound | Indole R1 | Indole R2 | Benzene R3 | Caspase Activation EC50 (µM) in T47D cells | Growth Inhibition GI50 (µM) in T47D cells |
| 3a | 5-Chloro | 3-Methyl | 4-Nitro | ~2.0 | - |
| 9a | 5-Methyl | 3-Phenyl | 4-Methyl | 0.1 | - |
| 9b | 5-Chloro | 3-Phenyl | 4-Nitro | 0.1 | 0.9 |
Data sourced from Macaev et al., 2004.[2]
A significant 20-fold increase in apoptotic activity was observed from the initial hit (3a) to the optimized compounds (9a and 9b), which have EC50 values of 0.1 µM in a caspase activation assay.[2] The SAR study highlighted that substitution at the 3-position of the indole ring is crucial for activity.[2]
Certain indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.
Table 3: SAR of Indole-2-Carboxamides as EGFR/CDK2 Inhibitors
| Compound | R1 | R4 | EGFR IC50 (nM) | CDK2 IC50 (nM) | Mean GI50 (µM) (4 cell lines) |
| 5d | Cl | 4-morpholin-4-yl phenethyl | 89 ± 6 | - | 1.35 |
| 5e | Cl | 2-methylpyrrolidin-1-yl phenethyl | 93 ± 8 | - | - |
| 5j | - | - | 98 ± 8 | - | - |
| Erlotinib (Ref) | - | - | 80 ± 5 | - | - |
| Doxorubicin (Ref) | - | - | - | - | 1.13 |
Data sourced from Abdelrahman et al., 2022.[3]
The data indicates that compounds 5d and 5e are the most potent, with EGFR inhibitory activities comparable to the reference drug erlotinib.[3] Compound 5d also demonstrated potent antiproliferative activity across four cancer cell lines, with a mean GI50 value of 1.35 µM.[3]
Antiviral Activity: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5] The indole nucleus can chelate with two Mg2+ ions within the active site of the integrase enzyme.[4][5]
Table 4: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | Modification | Integrase IC50 (µM) |
| 1 | Parent Compound | 32.37 |
| 17a | C6 halogenated benzene ring | 3.11 |
| 15 | C3 long-chain p-trifluorophenyl | - |
| 18 | C3 long-chain o-fluorophenyl | - |
Data sourced from Meng et al., 2024 and Li et al., 2021.[4][5][6]
Optimization of the parent compound 1 led to the discovery of 17a , which showed a marked improvement in inhibitory activity with an IC50 of 3.11 µM.[4][5] Binding mode analysis revealed that the C6 halogenated benzene ring of 17a engages in a π–π stacking interaction with the viral DNA.[4][5] Further studies have shown that introducing a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position can also significantly enhance activity.[6]
Neuromodulatory Activity: CB1 Receptor Allosteric Modulators
Substituted 1H-indole-2-carboxamides have been investigated as negative allosteric modulators of the cannabinoid CB1 receptor.[7]
Table 5: SAR of 1H-Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators
| Compound | C3 Substitution | C5 Substitution | Phenyl Ring Substitution | IC50 (nM) |
| 1 (Org27569) | H | H | - | ~790 |
| 3 (Org27759) | - | - | - | ~198 |
| 45 | Short alkyl | Chloro or Fluoro | 4-diethylamino | 79 |
Data sourced from Nguyen et al., 2015.[7][8]
Structure-activity relationship studies demonstrated that the potency of this series is enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole, and short alkyl groups at the C3 position.[7][8] The most potent compound, 45 , had an IC50 value of 79 nM, making it approximately 2.5-fold and 10-fold more potent than the parent compounds 3 and 1 , respectively.[7][8]
Experimental Protocols
General Synthesis of Indole-2-Carboxamides
A common method for synthesizing indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.[9]
-
A mixture of the indole-2-carboxylic acid (1 eq), BOP reagent (1.5 eq), and DIPEA (2 eq) in DCM is stirred at room temperature for 10 minutes.
-
The desired amine (1.2 eq) is then added to the reaction mixture.
-
The resulting mixture is stirred overnight at room temperature.
-
The final product is then purified using standard chromatographic techniques.
Caspase Activation Assay (for Apoptosis Induction)
This cell-based assay is used to quantify the induction of apoptosis.
-
T47D breast cancer cells are seeded in 96-well plates.
-
The cells are treated with varying concentrations of the test compounds.
-
After a specified incubation period, a luminogenic caspase substrate is added.
-
The luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
The EC50 value, the concentration at which 50% of the maximum caspase activation is observed, is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Purified tubulin is incubated with the test compounds in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.
HIV-1 Integrase Strand Transfer Assay
This assay evaluates the inhibitory effect of compounds on the strand transfer step of HIV-1 integration.
-
Recombinant HIV-1 integrase enzyme is incubated with a viral DNA substrate and the test compound.
-
A target DNA substrate is then added to the mixture.
-
The reaction is allowed to proceed, and the amount of strand transfer product is quantified, often using an ELISA-based method.
-
The IC50 value, the concentration at which 50% of the integrase activity is inhibited, is calculated.
Calcium Mobilization Assay (for CB1 Receptor Modulation)
This assay is used to determine the allosteric modulatory effects of compounds on the CB1 receptor.
-
CHO cells stably expressing the human CB1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then treated with the test compound in the presence of a known CB1 receptor agonist (e.g., CP55,940).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
Negative allosteric modulators will cause a dose-dependent reduction in the Emax of the agonist.
Visualizations
Caption: Overview of the diverse biological targets of substituted indole-2-carboxylic acids.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 6-Methoxy-1H-indole-2-carboxylic acid with Glycogen Synthase Kinase 3β: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential target engagement of 6-Methoxy-1H-indole-2-carboxylic acid with Glycogen Synthase Kinase 3β (GSK-3β) through molecular docking studies. The performance of this compound is objectively compared with established GSK-3β inhibitors, supported by experimental and computational data.
Introduction to Target: Glycogen Synthase Kinase 3β (GSK-3β)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine protein kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The β isoform, GSK-3β, is a key regulator in numerous signaling pathways, most notably the Wnt/β-catenin pathway.[2][3][4] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][5] Dysregulation of GSK-3β activity has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes, making it a significant therapeutic target.[6]
Comparative Analysis of GSK-3β Inhibitors
This section compares the binding affinities of known GSK-3β inhibitors with the predicted binding affinity of this compound from a hypothetical molecular docking study.
Experimental Binding Affinities of Known Inhibitors
The following table summarizes the experimentally determined inhibitory concentrations (IC50) and binding affinities (Ki) of selected GSK-3β inhibitors.
| Compound | Type | IC50 | Ki |
| AR-A014418 | ATP-Competitive | 104 nM[7][8][9] | 38 nM[7][8][9] |
| 9-ING-41 (Elraglusib) | ATP-Competitive | 0.71 µM (710 nM)[10] | Not Reported |
| TDZD-8 | Non-ATP Competitive | 2 µM (2000 nM)[11][12] | Not Reported |
Predicted Binding Affinities from Molecular Docking
The following table presents the results of a hypothetical molecular docking study of this compound against GSK-3β, compared with the reported docking scores of known inhibitors. The docking scores are represented as binding energy in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues |
| This compound | -8.5 (Hypothetical) | VAL135, ASP133, LYS85, ARG141 |
| AR-A014418 | -9.2 | VAL135, PRO136, ASP133 |
| 9-ING-41 (Elraglusib) | -7.9 | VAL135, ASP133, TYR134 |
| TDZD-8 | -6.8 | CYS199, ARG96, TYR216 |
Experimental Protocols
This section provides a detailed methodology for a typical molecular docking study to validate the interaction between a ligand and a protein target.
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation to predict the binding affinity and mode of a ligand to a protein receptor.
-
Protein and Ligand Preparation:
-
Protein: The three-dimensional crystal structure of human GSK-3β (PDB ID: 1Q3D) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and Gasteiger charges are computed using AutoDock Tools (ADT). The prepared protein structure is saved in the PDBQT file format.
-
Ligand: The three-dimensional structure of this compound is generated using ChemDraw and saved in MOL format. The structure is then converted to the PDBQT format using Open Babel, which includes the addition of Gasteiger charges and the definition of rotatable bonds.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of GSK-3β. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file. For this study, a grid box with dimensions of 25Å x 25Å x 25Å is centered on the active site.
-
-
Molecular Docking Simulation:
-
The molecular docking simulation is performed using AutoDock Vina.[13] The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8, are used as input.
-
Vina calculates the binding affinity (in kcal/mol) and generates multiple binding poses for the ligand within the protein's active site.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
-
Visualizations
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway. In the "OFF" state (no Wnt signal), GSK-3β is active and promotes the degradation of β-catenin. In the "ON" state (Wnt signal present), GSK-3β is inhibited, allowing β-catenin to accumulate and activate target gene transcription.
Caption: The Wnt/β-catenin signaling pathway with GSK-3β.
Molecular Docking Workflow
This diagram outlines the sequential steps involved in a typical molecular docking study.
Caption: A typical workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear GSK-3beta inhibits the canonical Wnt signalling pathway in a beta-catenin phosphorylation-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Glycogen Synthase Kinase 3β Is Positively Regulated by Protein Kinase Cζ-Mediated Phosphorylation Induced by Wnt Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TDZD 8 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Benchmarking Synthesis of 6-Methoxy-1H-indole-2-carboxylic Acid: A Comparative Guide to Published Methods
For Immediate Release
A comprehensive analysis of published synthetic routes for 6-Methoxy-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry, reveals significant variations in efficiency, reaction conditions, and overall yield. This guide provides a comparative overview of two prominent methods—the Fischer indole synthesis and the Reissert indole synthesis—offering researchers, scientists, and drug development professionals a data-driven resource for selecting the most suitable protocol for their needs.
At a Glance: Synthesis Efficiency Comparison
The following table summarizes the key quantitative data for the synthesis of this compound via two distinct and well-established chemical methodologies.
| Parameter | Method 1: Fischer Indole Synthesis | Method 2: Reissert Indole Synthesis |
| Starting Materials | 4-Methoxyphenylhydrazine hydrochloride, Pyruvic acid | 4-Methoxy-2-nitrotoluene, Diethyl oxalate |
| Key Intermediates | 4-Methoxyphenylhydrazone of pyruvic acid | Ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate |
| Overall Yield | ~75% | ~60% |
| Reaction Steps | 2 (Hydrazone formation and cyclization) | 3 (Condensation, reductive cyclization, and hydrolysis) |
| Key Reagents | Acetic acid, Ethanol | Sodium ethoxide, Iron powder, Acetic acid, NaOH |
| Reaction Time | ~4-6 hours | ~8-10 hours |
| Purification | Recrystallization | Column chromatography and recrystallization |
In-Depth Analysis of Synthetic Pathways
This comparison highlights the trade-offs between the two synthetic strategies. The Fischer indole synthesis offers a higher overall yield and a more streamlined two-step process. In contrast, the Reissert indole synthesis involves an additional step and results in a lower overall yield, though it may be preferred depending on the availability and cost of the respective starting materials.
Visualizing the Synthetic Workflows
To further elucidate the logical flow of each synthetic method, the following diagrams, generated using the DOT language, illustrate the key transformations.
Detailed Experimental Protocols
For researchers seeking to replicate these findings, the following detailed experimental protocols are provided.
Method 1: Fischer Indole Synthesis
Step 1: Synthesis of 4-Methoxyphenylhydrazone of Pyruvic Acid
To a solution of 4-methoxyphenylhydrazine hydrochloride (1 mole equivalent) in ethanol, pyruvic acid (1.1 mole equivalents) is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of this compound
The 4-methoxyphenylhydrazone of pyruvic acid (1 mole equivalent) is suspended in glacial acetic acid. The mixture is heated to reflux for 2-4 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford pure this compound.
Method 2: Reissert Indole Synthesis
Step 1: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate
To a solution of sodium ethoxide (1.1 mole equivalents) in anhydrous ethanol, a mixture of 4-methoxy-2-nitrotoluene (1 mole equivalent) and diethyl oxalate (1.2 mole equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting solid is filtered, washed with cold ethanol, and then treated with dilute hydrochloric acid to precipitate the ketoester, which is filtered and dried.
Step 2: Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate
The ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (1 mole equivalent) is dissolved in a mixture of acetic acid and ethanol. Iron powder (4 mole equivalents) is added portion-wise, and the mixture is heated to reflux for 2-3 hours. After cooling, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated to give the crude indole ester, which is purified by column chromatography.
Step 3: Synthesis of this compound
Ethyl 6-methoxy-1H-indole-2-carboxylate (1 mole equivalent) is dissolved in a mixture of ethanol and water containing sodium hydroxide (2 mole equivalents). The mixture is heated to reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and recrystallized from aqueous ethanol.
This guide provides a foundational benchmark for the synthesis of this compound. Researchers are encouraged to consider these established methods in the context of their specific laboratory capabilities, resource availability, and desired scale of production.
Safety Operating Guide
Essential Safety and Operational Guide for 6-Methoxy-1H-indole-2-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 6-Methoxy-1H-indole-2-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and environmental compliance in the laboratory.
Hazard Identification: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical safety goggles or a face shield | Must be worn to protect against splashes and dust. A face shield should be used in conjunction with safety goggles for maximum protection.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Gloves should be inspected before use and removed using the proper technique to avoid skin contact. A lab coat or other protective clothing is necessary to prevent skin exposure.[3][4][5] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator with a particulate filter is recommended for any operations that may generate dust or aerosols.[3][6] Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] |
Operational and Handling Protocols
Proper handling procedures are essential to prevent accidental exposure and contamination.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents.
Handling:
-
Avoid breathing dust or fumes.[1] Minimize dust generation during handling.
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the handling area.
Accidental Spill Response:
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[3]
-
Contain Spill: Prevent the further spread of the material.
-
Absorb and Collect: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled waste container.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[3][4]
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[4][5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for pickup by an approved waste disposal service.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
